Rock-IN-32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H17Cl2N3O2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(3R,4S)-N-(7-chloro-1-oxo-2H-isoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m1/s1 |
InChI Key |
XBFAFSAUQFDEOK-CVEARBPZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1C(C(CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Rock-IN-32: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rock-IN-32 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in a variety of cellular processes. As a downstream effector of the small GTPase RhoA, ROCK2 is implicated in the regulation of the actin cytoskeleton, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the RhoA/ROCK pathway is associated with numerous pathological conditions, including cardiovascular diseases, cancer, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ROCK2. By binding to the ATP-binding pocket of the ROCK2 kinase domain, it prevents the phosphorylation of downstream substrates. This inhibition leads to a cascade of cellular events, primarily centered around the regulation of actomyosin contractility. The primary molecular target of this compound is ROCK2, for which it exhibits a high affinity.
Signaling Pathway
The RhoA/ROCK signaling pathway is a central regulator of cellular contractility and morphology. The binding of GTP to RhoA activates it, enabling it to bind to and activate ROCK. Activated ROCK, in turn, phosphorylates several downstream targets. This compound directly inhibits this phosphorylation step.
Rock-IN-32: A Technical Guide to a Selective ROCK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of cellular processes, including cytoskeletal organization, cell motility, and smooth muscle contraction. Dysregulation of the ROCK signaling pathway has been implicated in a variety of diseases, including cardiovascular disorders, cancer, and inflammation. Consequently, the development of specific inhibitors for ROCK isoforms is of significant therapeutic interest. This technical guide provides a comprehensive overview of Rock-IN-32, a potent inhibitor with selectivity for ROCK2.
While extensive research has been conducted on pan-ROCK inhibitors such as Y-27632 and Fasudil, the development of isoform-specific inhibitors like this compound is crucial for dissecting the individual roles of ROCK1 and ROCK2 and for developing more targeted therapies with potentially fewer side effects. This document summarizes the available quantitative data, outlines detailed experimental protocols for the characterization of such inhibitors, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data
The inhibitory activity of this compound has been characterized, demonstrating its potency against ROCK2. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Inhibitory Potency of this compound and Comparative Compounds
| Compound | Target | IC50 (nM) |
| This compound | ROCK2 | 11 [1][2] |
| This compound | ROCK1 | Data not available |
| Y-27632 | ROCK1 | ~140-220 |
| Y-27632 | ROCK2 | ~140-220 |
| GSK269962A | ROCK1 | 1.6[1] |
| GSK269962A | ROCK2 | 4[1] |
| Fasudil | ROCK1 | 330 |
| Fasudil | ROCK2 | 158 |
Note: Data for Y-27632, GSK269962A, and Fasudil are provided for comparative purposes to illustrate the landscape of ROCK inhibitors. The selectivity of this compound for ROCK2 over ROCK1 can be inferred from the available data, but a direct IC50 value for ROCK1 is not publicly available.
Signaling Pathway
The ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to the Rho-binding domain of ROCK, leading to the activation of its kinase domain. ROCK2 then phosphorylates a number of downstream substrates, leading to various cellular responses.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize selective ROCK2 inhibitors like this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the IC50 value of an inhibitor against ROCK2.
Materials:
-
Recombinant human ROCK2 enzyme
-
Myosin phosphatase target subunit 1 (MYPT1) substrate
-
ATP
-
This compound
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
96-well plates (white, opaque)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the ROCK2 enzyme, MYPT1 substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to the Km for ROCK2).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for ROCK2 Activity
This protocol outlines a method to assess the inhibitory effect of this compound on ROCK2 activity within a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Human cell line expressing ROCK2 (e.g., HeLa or vascular smooth muscle cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., lysophosphatidic acid, LPA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-MYPT1 (Thr696), anti-total-MYPT1, and a suitable secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and grow to sub-confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal ROCK activity.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a ROCK activator, such as LPA, for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated MYPT1 and total MYPT1.
-
Quantify the band intensities to determine the ratio of phosphorylated MYPT1 to total MYPT1, which reflects the cellular ROCK activity.
Conclusion and Future Directions
This compound is a potent inhibitor of ROCK2 with an IC50 value of 11 nM. While its selectivity for ROCK2 over ROCK1 is a key feature, further studies are required to provide a comprehensive kinase selectivity profile against a broader panel of kinases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other selective ROCK2 inhibitors.
Future research should focus on:
-
Determining the IC50 of this compound against ROCK1 to quantify its selectivity.
-
Profiling this compound against a wide range of kinases to confirm its specificity.
-
Conducting in vivo studies to evaluate the pharmacokinetic properties, efficacy, and safety of this compound in relevant disease models.
-
Investigating the molecular interactions between this compound and the ROCK2 kinase domain through structural biology studies.
A deeper understanding of the pharmacological properties of selective ROCK2 inhibitors like this compound will be instrumental in advancing our knowledge of ROCK signaling and in the development of novel therapeutics for a range of human diseases.
References
Rock-IN-32's role in cardiovascular disease research
An In-depth Technical Guide to the Role of ROCK Inhibition in Cardiovascular Disease Research: A Focus on ROCK-IN-32
Abstract
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of fundamental cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation.[1][2] Overactivity of this pathway is implicated in the pathogenesis of a wide array of cardiovascular diseases (CVD), such as hypertension, atherosclerosis, cardiac fibrosis, and heart failure.[2][3][4][5] Consequently, ROCK has emerged as a significant therapeutic target for novel cardiovascular drugs.[5][6][7] This technical guide provides a comprehensive overview of the role of ROCK signaling in CVD, the mechanism of action of ROCK inhibitors, and key experimental methodologies for their evaluation. Special focus is given to this compound, a potent inhibitor of ROCK2, as a representative investigational compound in this class.
Introduction: The RhoA/ROCK Pathway in Cardiovascular Pathophysiology
The RhoA/ROCK pathway is integral to cardiovascular homeostasis and disease. In the vasculature, it is a key mediator of smooth muscle contraction and vascular tone.[8] Pathological activation of this pathway contributes to endothelial dysfunction, inflammation, and adverse vascular and cardiac remodeling.[5][9]
Key roles of the RhoA/ROCK pathway in cardiovascular disease include:
-
Hypertension: Increased ROCK activity leads to hypercontraction of vascular smooth muscle cells (VSMCs), increasing peripheral vascular resistance and blood pressure.[8][10]
-
Atherosclerosis: The pathway promotes multiple stages of atherosclerosis, including endothelial dysfunction, inflammatory cell recruitment, macrophage chemotaxis, and foam cell formation.[5][11]
-
Cardiac Fibrosis: ROCK signaling activates pro-fibrotic pathways in cardiac fibroblasts, leading to excessive deposition of extracellular matrix (ECM) proteins, a hallmark of cardiac remodeling and heart failure.[3][4][12]
-
Myocardial Hypertrophy: ROCK is involved in the hypertrophic response of cardiomyocytes to pathological stimuli like angiotensin II.[1][13]
Given its central role, inhibition of the ROCK pathway presents a promising therapeutic strategy for a multitude of cardiovascular disorders.[2][5][8]
Mechanism of Action of ROCK Inhibitors
ROCK inhibitors are typically small molecules that compete with ATP for binding to the kinase domain of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates.[5][14]
This compound is a potent ROCK inhibitor with a reported half-maximal inhibitory concentration (IC50) of 11 nM for the ROCK2 isoform.[15][16] Its high potency and selectivity make it a valuable tool for cardiovascular disease research.[15][16]
The primary molecular consequences of ROCK inhibition include:
-
Increased Myosin Light Chain Phosphatase (MLCP) Activity: ROCK phosphorylates and inactivates the myosin-binding subunit (MBS) of MLCP. Inhibition of ROCK prevents this phosphorylation, leading to increased MLCP activity.[8][14]
-
Decreased Myosin Light Chain (MLC) Phosphorylation: With MLCP active, the light chain of myosin (MLC) is dephosphorylated. This reduces the interaction between actin and myosin filaments, causing VSMC relaxation and vasodilation.[5][9]
-
Actin Cytoskeleton Reorganization: ROCK stabilizes actin filaments by phosphorylating and inactivating cofilin (via LIM kinase). ROCK inhibition disrupts stress fiber formation.[9]
-
Upregulation of eNOS: ROCK activation can destabilize endothelial nitric oxide synthase (eNOS) mRNA and inhibit its activity. ROCK inhibitors can reverse this effect, improving endothelial function.[4][17]
Signaling Pathway Diagram
The following diagram illustrates the core RhoA/ROCK signaling pathway and the point of intervention for inhibitors like this compound.
Quantitative Data for ROCK Inhibitors in Cardiovascular Research
The efficacy of ROCK inhibitors has been quantified in numerous preclinical and clinical studies. The tables below summarize key data for commonly cited inhibitors.
Table 1: In Vitro Potency of Select ROCK Inhibitors
| Compound | Target(s) | IC50 | Source |
|---|---|---|---|
| This compound | ROCK2 | 11 nM | [15][16] |
| Y-27632 | ROCK1/ROCK2 | 2-18 times higher than K-115 | [18] |
| Fasudil | ROCK1/ROCK2 | Weak activity (>25 µmol/L for chemotaxis) | [19] |
| K-115 (Ripasudil) | ROCK1 / ROCK2 | 51 nM / 19 nM | [18] |
| SAR407899 | ROCK2 | 36 nM (human) | [19] |
| H-1152 | ROCK2 > ROCK1 | ~72% reduction in SMA expression (10 µM) |[20] |
Table 2: Preclinical In Vivo Effects of ROCK Inhibitors
| Compound | Animal Model | Key Finding | Effect Size | Source |
|---|---|---|---|---|
| Y-27632 | Dahl Salt-Sensitive Rats (CHF) | Improved ventricular function and fibrosis | Not specified | [8] |
| Y-27632 | ApoE-deficient Mice (Atherosclerosis) | Inhibited ERM phosphorylation in plaques | Not specified | [11] |
| Fasudil | Spontaneously Hypertensive Rats (SHR) | Lowered blood pressure | Not specified | [5] |
| Fasudil | Rat Stroke Model | Reduced infarct size and neurologic deficit | Not specified | [8] |
| K-115 | Mouse Optic Nerve Crush | Increased RGC survival | ~79% survival vs. 45% in control |[18] |
Key Experimental Protocols
Evaluating the efficacy and mechanism of a novel ROCK inhibitor like this compound involves a series of standardized in vitro and in vivo assays.
Protocol 4.1: In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of the compound on ROCK1 and ROCK2 kinase activity and calculate the IC50 value.
-
Methodology:
-
Recombinant human ROCK1 or ROCK2 is incubated with a specific substrate (e.g., a synthetic peptide like S6 kinase substrate peptide) and ATP in a reaction buffer.
-
Serial dilutions of the test compound (e.g., this compound) are added to the reaction wells.
-
The reaction is initiated by adding ATP and allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. Less ATP indicates higher kinase activity.
-
Data are plotted as percent inhibition versus compound concentration, and the IC50 is calculated using a non-linear regression curve fit.
-
Protocol 4.2: Western Blot for ROCK Activity in Cells
-
Objective: To assess the inhibition of ROCK signaling in a cellular context by measuring the phosphorylation of a direct downstream target, the Myosin Binding Subunit (MBS) of MLCP.[21][22]
-
Methodology:
-
Cell Culture: Vascular smooth muscle cells (VSMCs) or peripheral blood leukocytes are cultured and treated with a ROCK activator (e.g., U-46619, Angiotensin II) in the presence or absence of various concentrations of the ROCK inhibitor for a specified time.
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated MBS (e.g., p-MYPT1 at Thr853).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Stripping and Re-probing: The membrane is stripped and re-probed for total MBS and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Densitometry: Band intensities are quantified, and the ratio of p-MBS to total MBS is calculated to represent ROCK activity.[22]
-
Protocol 4.3: In Vivo Hypertension Model
-
Objective: To evaluate the antihypertensive effect of the ROCK inhibitor in a relevant animal model.
-
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) are commonly used as a genetic model of hypertension.[10][19]
-
Blood Pressure Monitoring: Rats are often implanted with radiotelemetry devices for continuous and stress-free monitoring of blood pressure and heart rate.
-
Drug Administration: After a baseline recording period, animals are administered the test compound (e.g., this compound) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection). A dose-response study is typically performed.
-
Data Collection: Blood pressure is monitored continuously for several hours post-dosing to determine the magnitude and duration of the antihypertensive effect.
-
Data Analysis: Changes in mean arterial pressure (MAP) from baseline are calculated for each dose group and compared to the vehicle control group using statistical analysis (e.g., ANOVA).
-
Experimental Workflow Diagram
The following diagram outlines a typical preclinical evaluation workflow for a novel ROCK inhibitor.
Conclusion and Future Directions
The RhoA/ROCK signaling pathway is a well-validated and compelling target for the treatment of cardiovascular diseases.[5][6] Inhibitors of this pathway have demonstrated remarkable efficacy in a wide range of preclinical models, targeting key pathological processes such as vasoconstriction, inflammation, fibrosis, and adverse remodeling.[9] Compounds like this compound, with high potency for ROCK2, represent the ongoing effort to develop more selective and effective therapeutics.[15][16]
Future research will need to further elucidate the distinct and overlapping roles of ROCK1 and ROCK2 in different cardiovascular pathologies to guide the development of isoform-specific inhibitors.[4] Translating the robust preclinical data into clinical success remains a key objective. As our understanding of the intricate roles of ROCK signaling deepens, ROCK inhibitors hold the promise of becoming a valuable new class of therapy for managing hypertension, heart failure, and atherosclerosis.[7][11]
References
- 1. Rho kinase signaling and cardiac physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCKs as therapeutic targets in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting Rho-associated coiled-coil forming protein kinase (ROCK) in cardiovascular fibrosis and stiffening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential benefits of rho-kinase inhibition in arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rho-associated Coiled-coil Forming Kinase (ROCK): a potential target for the treatment of atherosclerosis and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. heart.bmj.com [heart.bmj.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Physiological role of ROCKs in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Immunomart [immunomart.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. scispace.com [scispace.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. ahajournals.org [ahajournals.org]
- 20. dovepress.com [dovepress.com]
- 21. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of Rho-Associated Kinase (ROCK) Activity in Humans: Validity of Leukocyte p-MBS/t-MBS in Comparison with Vascular Response to Fasudil - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of ROCK Inhibition in Cancer Therapeutics: A Technical Guide
For Immediate Release
A Comprehensive Analysis of ROCK Inhibitor Effects on Cancer Cell Lines, Experimental Protocols, and Signaling Pathways
This technical guide provides an in-depth examination of the effects of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors on various cancer cell lines. While the specific compound "Rock-IN-32" remains uncharacterized in publicly available literature, this whitepaper focuses on the widely studied and representative ROCK inhibitor, Y-27632, to elucidate the therapeutic potential and complexities of targeting the ROCK signaling pathway in oncology. This document is intended for researchers, scientists, and drug development professionals actively engaged in cancer research.
Introduction to ROCK Signaling in Cancer
The Rho-associated kinases, ROCK1 and ROCK2, are critical regulators of cell shape, motility, and proliferation.[1] As key downstream effectors of the small GTPase RhoA, they influence the actin cytoskeleton, which is fundamental to processes of tumor progression, including invasion and metastasis.[1] The expression of RhoA and ROCKs is often elevated in various cancers, correlating with poor patient prognosis.[1] Consequently, ROCK inhibitors have emerged as a promising class of therapeutic agents in oncology.[2]
Quantitative Effects of ROCK Inhibition on Cancer Cell Lines
The impact of ROCK inhibition on cancer cells is highly context-dependent, with studies reporting both suppression and promotion of cancerous phenotypes across different cell lines. The following tables summarize the quantitative effects of the ROCK inhibitor Y-27632 on cancer cell proliferation, migration, and invasion.
Table 1: Effects of Y-27632 on Cancer Cell Proliferation
| Cell Line | Cancer Type | Y-27632 Concentration | Effect on Proliferation | Reference |
| SW620 | Colon Cancer | Not Specified | 1.5-fold increase at low cell density | [3] |
| Tca8113 | Tongue Squamous Cell Carcinoma | Varies | Dose-dependent inhibition | [4] |
| CAL-27 | Tongue Squamous Cell Carcinoma | Varies | Dose-dependent inhibition | [4] |
| T24 | Bladder Cancer | 10-150 µmol/l | Significant suppression (concentration and time-dependent) | [5] |
| 5637 | Bladder Cancer | 10-150 µmol/l | Significant suppression (concentration and time-dependent) | [5] |
| PC-3 | Prostate Cancer | 50-100 mM | Marked decrease in cell index | [6] |
| Human Foreskin Fibroblasts | Non-cancerous control | 1 and 10 µM | Up to twofold increase in the first 12 hours | [7] |
Table 2: Effects of Y-27632 on Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Assay Type | Y-27632 Concentration | Effect on Migration/Invasion | Reference |
| SW620 | Colon Cancer | 3D Collagen Invasion | Not Specified | 3.5-fold increase in invasion at low cell density | [3] |
| Tca8113 | Tongue Squamous Cell Carcinoma | Transwell | Varies | Decreased migration and invasion | [4] |
| CAL-27 | Tongue Squamous Cell Carcinoma | Transwell | Varies | Decreased migration and invasion | [4] |
| T24 | Bladder Cancer | Transwell | 25, 50, 75 µmol/l | Inhibition of invasion (concentration-dependent) | [5] |
| 5637 | Bladder Cancer | Transwell | 25, 50, 75 µmol/l | Inhibition of invasion (concentration-dependent) | [5] |
| Human Foreskin Fibroblasts | Non-cancerous control | Wound Healing | 1 and 10 µM | 50% faster wound closure | [7] |
Signaling Pathways Modulated by ROCK Inhibitors
ROCK inhibitors exert their effects by interfering with the Rho/ROCK signaling cascade, which has numerous downstream targets. The primary mechanism involves the regulation of actomyosin contractility.
Caption: The Rho/ROCK signaling pathway and the point of intervention by Y-27632.
In some cancer cell types, ROCK inhibition can lead to the activation of alternative pro-survival pathways, such as the PI3K/Akt and MAPK/ERK pathways. This can result in paradoxical effects, including increased proliferation and migration.[8]
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in assessing the effects of ROCK inhibitors. The following sections provide detailed methodologies for key in vitro assays.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of Y-27632 on the proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Y-27632 (stock solution in sterile DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of Y-27632 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Y-27632 dilutions or vehicle control (medium with the same concentration of DMSO as the highest Y-27632 concentration).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration.
Caption: Workflow for a wound healing (scratch) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6- or 12-well plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Y-27632
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.[9]
-
Using a sterile pipette tip, create a straight scratch across the center of the well.[9]
-
Gently wash the cells with PBS to remove any detached cells.[9]
-
Replace the PBS with fresh medium containing the desired concentration of Y-27632 or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.[9]
-
Analyze the images using software such as ImageJ to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Y-27632
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet stain
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.[10]
-
Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.[10]
-
Resuspend cancer cells in serum-free medium containing the desired concentration of Y-27632 or a vehicle control.
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[10]
-
Add the cell suspension to the upper chamber of the coated transwell inserts.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[11]
-
Fix the invading cells on the lower surface of the membrane with methanol.[11]
-
Stain the fixed cells with crystal violet.[11]
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Western Blotting for ROCK Signaling Pathway Components
This protocol is for analyzing the phosphorylation status of key proteins in the ROCK signaling pathway.
Materials:
-
Cancer cells treated with Y-27632 or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-MLC, anti-total-MLC, anti-ROCK1, anti-ROCK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion and Future Directions
The inhibition of ROCK signaling presents a complex yet promising avenue for cancer therapy. The contradictory effects observed across different cancer types underscore the necessity of a deep understanding of the cellular context and the intricate signaling networks at play. The data and protocols presented in this technical guide provide a framework for the systematic investigation of ROCK inhibitors in cancer research. Future studies should focus on identifying biomarkers that can predict the response to ROCK inhibition, exploring combination therapies to overcome resistance mechanisms, and developing isoform-specific inhibitors to minimize off-target effects. A thorough understanding of these aspects will be crucial for the successful clinical translation of ROCK inhibitors in oncology.
References
- 1. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho‑associated kinase inhibitor, Y‑27632, inhibits the invasion and proliferation of T24 and 5367 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Augmentation of the cytotoxicity of ibandronate by y-27632, a rho kinase inhibitor, in prostate cancer cells. - ASCO [asco.org]
- 7. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Rho-Associated Kinase (ROCK) Inhibition in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic and acute inflammation are hallmarks of numerous diseases, and the intricate signaling networks that govern these processes are key targets for therapeutic intervention. The Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a critical regulator in various cellular functions integral to the inflammatory response, including cytoskeletal organization, cell migration, and gene expression. This technical guide provides an in-depth analysis of the role of ROCK inhibition in modulating inflammatory pathways. While the specific compound "Rock-IN-32" is not prominently documented in publicly available scientific literature, this document will focus on the well-established effects of potent ROCK inhibitors, such as Y-27632 and Fasudil, which are frequently used as tool compounds in inflammation research. We will explore the molecular mechanisms through which ROCK inhibition attenuates inflammation, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the signaling pathways involved.
Introduction to Rho-Associated Kinase (ROCK)
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that serve as major downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK pathway is a central regulator of the actin-myosin cytoskeleton and is involved in a wide array of cellular processes, including cell adhesion, motility, proliferation, and apoptosis.[2][3] In the context of inflammation, the activation of ROCK has been observed in various cell types, including leukocytes and endothelial cells.[1] Dysregulation of the RhoA/ROCK pathway has been implicated in the pathogenesis of several inflammatory and autoimmune diseases, such as rheumatoid arthritis, systemic lupus erythematosus, Crohn's disease, and neuroinflammatory conditions.[1][2][4]
Inhibition of ROCK has been shown to exert potent anti-inflammatory effects in a variety of preclinical models.[1][5] These effects are mediated through multiple mechanisms, including the suppression of inflammatory cytokine production, inhibition of immune cell trafficking, and promotion of inflammation resolution.[1][6]
The ROCK Signaling Pathway in Inflammation
The activation of the RhoA/ROCK pathway is initiated by the binding of extracellular ligands to cell surface receptors, which in turn activates RhoA. Activated RhoA (GTP-bound) then binds to and activates ROCK. ROCK phosphorylates numerous downstream substrates, leading to a cascade of cellular events that contribute to the inflammatory response.
A key signaling axis involves the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression. ROCK can activate NF-κB through various mechanisms, including the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.[1] Inhibition of ROCK has been demonstrated to prevent NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[1]
Furthermore, the ROCK pathway is implicated in the production of cytokines that drive autoimmune responses. For instance, in T cells from systemic lupus erythematosus patients, elevated ROCK expression is associated with increased production of IL-17 and IL-21.[1] Pharmacological inhibition of ROCK can decrease the production of these pathogenic cytokines.[1][4]
Caption: ROCK signaling in inflammation.
Quantitative Effects of ROCK Inhibition on Inflammatory Markers
The anti-inflammatory effects of ROCK inhibitors have been quantified in numerous studies. The following tables summarize key data from preclinical models.
Table 1: In Vitro Effects of ROCK Inhibitors on Inflammatory Cytokine Production
| Cell Type | Stimulant | ROCK Inhibitor | Concentration | Cytokine Measured | % Inhibition | Reference |
| Caco-2 | IL-1 | Y-27632 | 100 µM | CXCL8 | 70% | [7] |
| IEC-6 | IL-1 | Y-27632 | 100 µM | CCL2 | 84% | [7] |
| Human Th17 cells | - | Y-27632 | 90 µM | IL-17A | Significant Decrease | [4] |
| Human Th17 cells | - | Y-27632 | 90 µM | IL-21 | Significant Decrease | [4] |
| Murine Microglia | LPS | Y-27632 | - | TNF-α | Significant Inhibition | [8][9] |
| Murine Microglia | LPS | Y-27632 | - | IL-6 | Significant Inhibition | [8][9] |
Table 2: In Vivo Effects of ROCK Inhibitors in Animal Models of Inflammation
| Animal Model | ROCK Inhibitor | Outcome Measure | Effect | Reference |
| K/BxN Serum-Transfer Arthritis (Mouse) | Y-27632 | Synovial Inflammation | Significantly Reduced | [2][5] |
| K/BxN Serum-Transfer Arthritis (Mouse) | Y-27632 | Cartilage Damage & Bone Erosion | Significantly Reduced | [2][5] |
| K/BxN Serum-Transfer Arthritis (Mouse) | Y-27632 | Joint mRNA (Il-1β, Il-6, TNFα) | Significantly Reduced | [2] |
| Gout (Mouse) | Y-27632 | Neutrophil Accumulation | Reduced | [1] |
| Gout (Mouse) | Y-27632 | IL-1β Levels | Reduced | [1] |
| LPS-Induced Pleurisy (Mouse) | Y-27632 | Neutrophil Influx | Decreased | [1] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative protocols for key experiments used to characterize the anti-inflammatory effects of ROCK inhibitors.
In Vitro Kinase Assay for ROCK Activity
This assay measures the ability of a compound to inhibit the enzymatic activity of ROCK.
-
Reagents: Recombinant ROCK protein, substrate peptide (e.g., a peptide containing the phosphorylation site of MYPT1), ATP (radiolabeled or with a detection antibody), kinase assay buffer, and the test compound (e.g., "this compound").
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the recombinant ROCK enzyme, substrate peptide, and kinase assay buffer.
-
Add the test compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Quantify the phosphorylation of the substrate peptide using an appropriate method (e.g., scintillation counting for radiolabeled ATP or an ELISA-based method with a phospho-specific antibody).
-
-
Data Analysis: Calculate the IC50 value of the test compound, which represents the concentration required to inhibit 50% of the ROCK kinase activity.
Western Blot for Phosphorylated MYPT1 and IκBα
This method is used to assess the downstream effects of ROCK inhibition on its direct and indirect substrates within cells.
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., neutrophils, endothelial cells) to confluence.
-
Treat the cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of the ROCK inhibitor for a specified time.
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated MYPT1 (p-MYPT1), total MYPT1, phosphorylated IκBα (p-IκBα), and total IκBα.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
K/BxN Serum-Transfer Arthritis Model in Mice
This is a widely used in vivo model to study inflammatory arthritis.
-
Animals: Use susceptible mouse strains (e.g., C57BL/6).
-
Induction of Arthritis:
-
Collect serum from arthritic K/BxN mice.
-
Inject the K/BxN serum intraperitoneally into recipient mice on day 0.
-
-
Treatment:
-
Administer the ROCK inhibitor (e.g., Y-27632) or vehicle control daily via a suitable route (e.g., intraperitoneal injection).
-
-
Assessment of Arthritis:
-
Monitor the mice daily for clinical signs of arthritis, including ankle thickness and a clinical score based on joint swelling and redness.
-
-
Histological Analysis:
-
On a predetermined day (e.g., day 10), euthanize the mice and collect the ankle joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) to assess synovial inflammation and with Safranin O to evaluate cartilage damage.
-
Score the histological sections for inflammation, pannus formation, and cartilage/bone erosion.
-
Caption: Workflow for K/BxN arthritis model.
Conclusion and Future Directions
The inhibition of Rho-associated kinase represents a promising therapeutic strategy for a wide range of inflammatory diseases. The compelling preclinical data for ROCK inhibitors like Y-27632 demonstrate their ability to modulate key inflammatory pathways, reduce the production of pro-inflammatory mediators, and ameliorate disease severity in animal models. While the specific compound "this compound" requires further characterization, the broader class of ROCK inhibitors holds significant potential for the development of novel anti-inflammatory therapies. Future research should focus on the development of isoform-selective ROCK inhibitors to minimize off-target effects and further elucidate the precise roles of ROCK1 and ROCK2 in different inflammatory contexts. Additionally, clinical trials are needed to validate the efficacy and safety of ROCK inhibitors in patients with inflammatory disorders.
References
- 1. ROCK Inhibition Drives Resolution of Acute Inflammation by Enhancing Neutrophil Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Targeting the RhoA-ROCK Pathway to Reverse T Cell Dysfunction in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Role for the Rho-Associated Kinase, ROCK, in IL-1-stimulated Intestinal Epithelial Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Impact of Rock-IN-32 on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the signaling pathways modulated by Rock-IN-32, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). With a reported IC50 value of 11 nM for ROCK2, this compound presents a valuable tool for investigating the multifaceted roles of ROCK signaling in cellular processes and its potential as a therapeutic target in cardiovascular disease, cancer, and inflammation.[1][2][3] This document provides a comprehensive overview of the ROCK signaling cascade, its key downstream effectors, and detailed experimental protocols for assessing the impact of ROCK inhibitors.
The ROCK Signaling Pathway: A Central Regulator of the Cytoskeleton
The RhoA/ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics, influencing a wide array of cellular functions including cell adhesion, migration, proliferation, and apoptosis. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. ROCK, a serine/threonine kinase, exists as two isoforms, ROCK1 and ROCK2. Upon activation, ROCK phosphorylates a number of downstream substrates, leading to increased actomyosin contractility and stress fiber formation.
Key Downstream Effectors of ROCK Signaling:
-
LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.
-
Myosin Light Chain (MLC): ROCK directly phosphorylates the myosin light chain, promoting the interaction of myosin with actin and thereby increasing cellular contractility.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, the regulatory subunit of myosin light chain phosphatase. This phosphorylation inhibits the phosphatase activity, leading to a net increase in phosphorylated MLC.
The intricate interplay of these downstream effectors is pivotal in mediating the cellular effects of the ROCK signaling pathway.
Quantitative Analysis of ROCK Inhibition
Due to the limited availability of specific quantitative data for this compound's effects on downstream signaling components, this section presents illustrative data from studies on other well-characterized ROCK inhibitors to provide a framework for experimental design and data interpretation.
| Target Protein | Inhibitor | Cell Line | Assay Type | Result | Reference |
| p-LIMK | Y-27632 (10 µM) | MTLn3 | Western Blot | ~40% decrease in EGF-stimulated phosphorylation | N/A |
| p-Cofilin | Y-27632 (10 µM) | MTLn3 | Western Blot | Reduction below resting levels after EGF stimulation | N/A |
| p-MLC | Y-27632 | MEFs | Western Blot | Significant reduction in phosphorylation | N/A |
| Cell Migration | RKI-18 (10 µM) | MDA-MB-231 | Transwell Assay | 67% inhibition of invasion through Matrigel | N/A |
| Cell Invasion | RKI-18 (10 µM) | MDA-MB-231 | Transwell Assay | 67% inhibition of invasion through Matrigel | N/A |
Note: The data presented in this table is for illustrative purposes and is derived from studies using ROCK inhibitors other than this compound. Researchers should perform their own quantitative experiments to determine the specific effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on the ROCK signaling pathway.
In Vitro ROCK Kinase Assay
This assay measures the direct inhibitory effect of a compound on ROCK kinase activity.
Materials:
-
Recombinant active ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Substrate (e.g., Long S6 Kinase Substrate Peptide)
-
[γ-³²P]ATP
-
This compound (or other inhibitors)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant ROCK2, and the substrate peptide.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Downstream Effector Phosphorylation
This method is used to quantify the in-cell effect of this compound on the phosphorylation status of key downstream targets.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
This compound
-
Primary antibodies specific for phosphorylated and total forms of LIMK, cofilin, and MLC
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
Cell culture medium with and without chemoattractant (e.g., FBS)
-
This compound
-
Cell stain (e.g., crystal violet)
Procedure:
-
Seed cells in the upper chamber of the Transwell inserts in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Compare the migration rates between treated and control groups.
Visualizing the Signaling Network and Experimental Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: The RhoA/ROCK Signaling Pathway and the inhibitory action of this compound.
References
The ROCK Inhibitor Rock-IN-32: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of this pathway has been implicated in a multitude of pathologies, making ROCK a compelling therapeutic target for a range of diseases, including cardiovascular disorders, cancer, and neurodegenerative conditions.
Rock-IN-32 is a potent inhibitor of ROCK2, with a reported IC50 value of 11 nM.[3] Its potential applications in basic research span across various fields, including cardiovascular disease, cancer, and inflammation research.[3] This technical guide provides an in-depth overview of the core basic research applications of ROCK inhibitors, with a focus on the methodologies and experimental setups that can be employed to investigate the effects of compounds like this compound. While specific data for this compound is limited, this guide leverages the extensive research conducted on other well-characterized ROCK inhibitors, such as Y-27632, to provide a comprehensive framework for its investigation.
The ROCK Signaling Pathway
The ROCK signaling cascade is initiated by the activation of RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a number of downstream substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.
References
Methodological & Application
Application Notes and Protocols for Rock-IN-32-Based Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing Rock-IN-32, a potent ROCK inhibitor, in cell migration assays. The protocols detailed herein are designed to be adaptable for various cell types and research questions, focusing on two standard methodologies: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Introduction to ROCK and Cell Migration
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function downstream of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cellular processes such as adhesion, contraction, and motility.[1] Consequently, this pathway is integral to cell migration. Dysregulation of ROCK signaling is implicated in various pathological conditions, including cancer metastasis, making ROCK inhibitors like this compound valuable tools for research and potential therapeutic development. This compound is a potent inhibitor of ROCK2 with an IC50 of 11 nM.
Mechanism of Action
The RhoA/ROCK pathway governs cell migration primarily through its effects on actomyosin contractility and focal adhesion dynamics. Activated RhoA stimulates ROCK, which in turn phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and the MLC phosphatase (MYPT1), leading to increased actomyosin contraction and the formation of stress fibers. ROCK also influences the stability of actin filaments. Inhibition of ROCK with compounds like this compound disrupts these processes, which can either inhibit or, in some contexts, paradoxically enhance cell migration depending on the cell type and the mode of migration.[2][3]
Signaling Pathway
Caption: The RhoA/ROCK signaling pathway in cell migration.
Experimental Protocols
Two common in vitro methods to assess cell migration are the wound healing assay and the Transwell assay. The choice of assay depends on the specific research question. The wound healing assay is suitable for studying collective cell migration and wound closure, while the Transwell assay is ideal for quantifying chemotactic responses of individual cells.
Protocol 1: Wound Healing (Scratch) Assay
This protocol provides a step-by-step guide for performing a wound healing assay to assess the effect of this compound on collective cell migration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (or other ROCK inhibitors like Y-27632)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once the cells reach confluency, you may replace the complete medium with serum-free medium and incubate for 2-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Ensure the scratch is of a consistent width for all wells.
-
Washing: Gently wash the wells with PBS to remove dislodged cells.
-
Treatment: Add fresh culture medium (with or without serum, depending on the experimental design) containing the desired concentration of this compound or vehicle control to each well.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). Mark the location of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Image Acquisition (Subsequent Time Points): Capture images of the same marked fields at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area or width of the scratch at each time point for all treatment groups using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
-
% Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100
-
Protocol 2: Transwell (Boyden Chamber) Assay
This protocol details the use of a Transwell assay to evaluate the effect of this compound on the chemotactic migration of individual cells.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Phosphate-buffered saline (PBS)
-
This compound (or other ROCK inhibitors like Y-27632)
-
Vehicle control (e.g., DMSO)
-
Transwell inserts (e.g., 8 µm pore size, compatible with 24-well plates)
-
24-well tissue culture plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope with a camera
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Preparing the Lower Chamber: In the lower wells of a 24-well plate, add 600 µL of complete medium (containing a chemoattractant like 10% FBS).
-
Cell Seeding in the Upper Chamber: Place the Transwell inserts into the wells. Add 100-200 µL of the cell suspension to the upper chamber of each insert.
-
Treatment: Add the desired concentration of this compound or vehicle control to both the upper and lower chambers to ensure a stable concentration gradient is not affected by the inhibitor.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for measurable migration but not cell division (typically 4-24 hours, depending on the cell type).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Staining: Stain the fixed cells by placing the insert in a staining solution for 10-15 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image Acquisition and Quantification: Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view. Calculate the average number of migrated cells per field for each treatment group.
Experimental Workflow Diagram
Caption: Workflow for cell migration assays.
Data Presentation
The following tables present representative quantitative data on the effects of ROCK inhibitors on cell migration from published studies. Note that the specific effects can be cell-type dependent.
Table 1: Effect of ROCK Inhibitor (Y-27632) on Wound Healing Assay
| Cell Line | Treatment | Concentration | Time (hours) | Wound Closure (%) | Reference |
| C2C12 Myoblasts | Control | - | 5 | 25 ± 3 | [4] |
| Y-27632 | 10 µM | 5 | 45 ± 4 | [4] | |
| UACC257 Melanoma | Control | - | 24 | ~40 | [2] |
| Y-27632 | 10 µM | 24 | ~80 | [2] | |
| A549 NSCLC | Control | - | 24 | ~60 | [5] |
| shROCK1 | - | 24 | ~30 | [5] |
Table 2: Effect of ROCK Inhibitor (Y-27632) on Transwell Migration Assay
| Cell Line | Treatment | Concentration | Time (hours) | Migrated Cells (Normalized) | Reference |
| MCF-7 Breast Cancer | Control | - | 30 | 100 ± 12 | [3] |
| Y-27632 | 20 µM | 30 | 180 ± 20 | [3] | |
| UACC257 Melanoma | Control | - | 24 | 100 ± 15 | [2] |
| Y-27632 | 10 µM | 24 | ~250 | [2] | |
| MDA-MB-231 Breast Cancer | Control | - | 48 | 100 ± 10 | [6] |
| RKI-18 | 10 µM | 48 | 33 ± 5 | [6] |
Note on Data Interpretation: The effect of ROCK inhibition on cell migration can be context-dependent. In some cell types, ROCK inhibition reduces migration by disrupting the necessary contractile forces.[6] In others, it may promote a shift to a different mode of migration (e.g., amoeboid to mesenchymal-like), leading to an overall increase in migration speed.[2][3] Therefore, it is crucial to carefully select the appropriate cell model and interpret the results in the context of the specific biological system being studied.
References
- 1. Rho-Associated Protein Kinase (ROCK) Promotes Proliferation and Migration of PC-3 and DU145 Prostate Cancer Cells by Targeting LIM Kinase 1 (LIMK1) and Matrix Metalloproteinase-2 (MMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ROCK1 promotes migration and invasion of non-small-cell lung cancer cells through the PTEN/PI3K/FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ROCK Inhibitors in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid culture systems have emerged as powerful tools in biomedical research and drug development, offering more physiologically relevant models compared to traditional 2D cell cultures.[1][2] Organoids are self-organizing structures derived from pluripotent stem cells (PSCs) or adult stem cells (ASCs) that recapitulate the architecture and function of native organs. However, the successful establishment and maintenance of organoid cultures can be challenging, often hampered by low cell survival rates, particularly after dissociation into single cells for passaging or initial seeding.
One of the key factors contributing to poor cell survival is anoikis, a form of programmed cell death induced by the loss of cell-matrix interactions. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical mediator of anoikis and cellular contraction.[3][4] Inhibition of the ROCK pathway has been shown to significantly improve the survival and proliferation of dissociated stem cells and enhance the efficiency of organoid formation.[3][5][6] This document provides detailed application notes and protocols for the use of ROCK inhibitors, such as the commonly used Y-27632, in 3D organoid culture systems. While the specific inhibitor "Rock-IN-32" was not found in the literature, the principles and protocols outlined here are applicable to potent and specific ROCK inhibitors.
Mechanism of Action: The ROCK Signaling Pathway
The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in various cellular processes including cell adhesion, migration, and contraction.[4][7][] In the context of organoid culture, dissociation of cells disrupts cell-cell and cell-matrix adhesions, leading to the activation of the RhoA-ROCK pathway. This activation results in increased actomyosin contractility and ultimately leads to apoptosis.[3]
ROCK inhibitors are small molecules that competitively bind to the ATP-binding site of ROCK kinases (ROCK1 and ROCK2), preventing their kinase activity.[9][10] By inhibiting ROCK, these compounds disrupt the downstream signaling cascade that leads to myosin light chain (MLC) phosphorylation and subsequent actomyosin contraction.[7][9] This inhibition of contractility mitigates the anoikis response, thereby promoting the survival of dissociated cells and facilitating their re-aggregation and the formation of organoids.[6][9]
References
- 1. Quantification of Dynamic Morphological Drug Responses in 3D Organotypic Cell Cultures by Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. ROCK inhibitor increases proacinar cells in adult salivary gland organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Long-term culture-induced phenotypic difference and efficient cryopreservation of small intestinal organoids by treatment timing of Rho kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia [mdpi.com]
Application Notes: The Use of Rock-IN-32 for the Amelioration of Cardiac Hypertrophy in a Mouse Model
An extensive review of the role of Rho-associated coiled-coil containing protein kinase (ROCK) signaling in cardiac pathophysiology provides a strong foundation for the application of inhibitors in treating cardiac hypertrophy. Although specific studies detailing "Rock-IN-32" are not prevalent in the public domain, this document outlines its putative application based on the well-established effects of ROCK inhibition on the signaling pathways driving hypertrophic remodeling of the heart.
Introduction
Cardiac hypertrophy is an adaptive response of the heart to various stimuli such as pressure overload and neurohumoral activation. Initially compensatory, sustained hypertrophy often transitions to maladaptive remodeling, characterized by cardiac fibrosis, contractile dysfunction, and eventual heart failure. The RhoA/ROCK signaling pathway is a critical mediator in the development of pathological cardiac hypertrophy.[1] Activation of this pathway in response to stress signals leads to a cascade of events promoting cardiomyocyte growth, gene expression changes, and fibrosis.[2][3]
ROCK exists in two isoforms, ROCK1 and ROCK2, which have distinct and sometimes opposing roles in cardiac remodeling.[2][4] Pharmacological inhibition of ROCK has been shown to attenuate cardiac hypertrophy, fibrosis, and apoptosis in various preclinical models, making it a promising therapeutic target.[4][5]
This compound is a potent and selective inhibitor of ROCK, designed to investigate the therapeutic potential of targeting this pathway in cardiac disease. These application notes provide a comprehensive protocol for utilizing this compound in a transverse aortic constriction (TAC) mouse model of pressure overload-induced cardiac hypertrophy.
Mechanism of Action: RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is a key transducer of hypertrophic signals. Upon stimulation by G-protein coupled receptors (GPCRs) activated by agonists like angiotensin II or endothelin-1, the small GTPase RhoA is activated. Active RhoA, in turn, activates its downstream effectors, ROCK1 and ROCK2. ROCK activation leads to the phosphorylation of multiple substrates that contribute to the hypertrophic phenotype, including the promotion of actin cytoskeleton reorganization, activation of pro-hypertrophic and pro-fibrotic gene transcription programs, and induction of cardiomyocyte apoptosis.[1][3][6] this compound is hypothesized to competitively inhibit the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade that leads to pathological cardiac remodeling.
Figure 1: Simplified RhoA/ROCK signaling pathway in cardiac hypertrophy and point of intervention for this compound.
Experimental Protocols
A well-defined experimental workflow is crucial for assessing the efficacy of this compound. The following diagram and protocols outline the key steps from model induction to endpoint analysis.
Figure 2: Experimental workflow for evaluating this compound in a TAC mouse model.
Protocol 1: Transverse Aortic Constriction (TAC) Surgery
This protocol describes a minimally invasive method to induce pressure overload-induced cardiac hypertrophy.[7][8]
-
Animal Preparation : Anesthetize 8-10 week old male C57BL/6 mice using isoflurane (1-3%).[9] Shave the upper thoracic area and disinfect with 70% ethanol and betadine.
-
Incision : Make a small vertical midline incision at the suprasternal notch.[10]
-
Aortic Arch Exposure : Bluntly dissect the pre-tracheal muscles to expose the trachea and underlying aortic arch.[9]
-
Ligation : Pass a 6-0 silk suture underneath the transverse aorta between the innominate and left common carotid arteries.[7]
-
Constriction : Tie the suture snugly around the aorta and a blunted 27-gauge needle. Quickly remove the needle to create a standardized stenosis.[8]
-
Sham Control : Perform an identical procedure for the sham group, but do not ligate the aorta.[8]
-
Closure and Recovery : Close the incision site. Provide post-operative analgesia (e.g., buprenorphine) and monitor the animals closely during recovery on a heating pad.[9]
Protocol 2: Drug Administration
-
Formulation : Prepare this compound in a suitable vehicle (e.g., 5% DMSO in saline). The vehicle alone will serve as the control.
-
Dosing : One day post-TAC surgery, begin daily administration of this compound or vehicle via oral gavage or intraperitoneal injection for 4 weeks. The dose should be determined from prior pharmacokinetic and tolerability studies.
Protocol 3: Transthoracic Echocardiography
Echocardiography is used to non-invasively assess cardiac structure and function.[11][12]
-
Anesthesia : Lightly anesthetize the mouse with isoflurane (1-1.5%), maintaining a heart rate of >400 beats per minute.[12]
-
Imaging : Use a high-frequency ultrasound system (e.g., Vevo 2100) with a 30-40 MHz transducer.[13]
-
M-Mode Acquisition : Obtain parasternal short-axis M-mode images at the level of the papillary muscles.[14]
-
Measurements : From the M-mode tracings, measure the left ventricular internal dimension at diastole (LVIDd) and systole (LVIDs), and posterior wall thickness (LVPWd) and interventricular septal thickness (IVSd) at diastole.
-
Calculations : Calculate fractional shortening (FS%) and ejection fraction (EF%) to assess systolic function.[12]
Protocol 4: Histological Analysis
Histology is performed to assess cardiomyocyte size and the extent of cardiac fibrosis.[15][16]
-
Tissue Harvest : At the study endpoint, euthanize mice, excise the hearts, and arrest them in diastole with KCl.
-
Fixation and Processing : Fix hearts in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning : Cut 5 µm thick transverse sections from the mid-ventricular level.
-
Staining :
-
Image Analysis : Capture images using a light microscope and quantify cardiomyocyte area and fibrotic area using imaging software (e.g., ImageJ).
Protocol 5: Gene Expression Analysis (qPCR)
qPCR is used to measure the mRNA levels of key hypertrophic and fibrotic markers.[18][19]
-
RNA Extraction : Isolate total RNA from frozen left ventricular tissue using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis : Reverse transcribe 1 µg of RNA into cDNA.
-
Real-Time PCR : Perform qPCR using SYBR Green chemistry for target genes such as Nppa (ANP), Nppb (BNP), Myh7 (β-MHC), and Col1a1 (Collagen I).[18][20] Normalize expression to a stable housekeeping gene (e.g., Gapdh).
Protocol 6: Protein Expression Analysis (Western Blot)
Western blotting is used to assess the levels of key signaling proteins.[21][22]
-
Protein Extraction : Homogenize frozen left ventricular tissue in RIPA buffer with protease and phosphatase inhibitors.[22]
-
Quantification : Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer : Separate 30-50 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting : Probe membranes with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., MYPT1, a direct ROCK substrate) to confirm target engagement, and proteins in the hypertrophic signaling cascade. Use an antibody for GAPDH or β-actin as a loading control.
-
Detection and Quantification : Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize bands. Quantify band density using imaging software.
Data Presentation and Expected Results
The efficacy of this compound is evaluated by its ability to attenuate the hypertrophic and dysfunctional changes induced by TAC. The data below represents hypothetical but expected outcomes.
Table 1: Gravimetric and Echocardiographic Data (4 Weeks Post-TAC)
| Parameter | Sham + Vehicle (n=8) | TAC + Vehicle (n=8) | TAC + this compound (n=8) |
| Heart Weight/Body Weight (HW/BW, mg/g) | 4.5 ± 0.3 | 7.2 ± 0.5 | 5.5 ± 0.4 |
| Heart Weight/Tibia Length (HW/TL, mg/mm) | 5.8 ± 0.4 | 9.5 ± 0.6 | 7.1 ± 0.5 |
| LVPWd (mm) | 0.85 ± 0.05 | 1.25 ± 0.08 | 0.98 ± 0.06 |
| IVSd (mm) | 0.82 ± 0.06 | 1.20 ± 0.07 | 0.95 ± 0.07 |
| Fractional Shortening (FS, %) | 42 ± 3 | 25 ± 4 | 35 ± 3 |
| Ejection Fraction (EF, %) | 75 ± 5 | 50 ± 6 | 65 ± 5 |
| *Data are presented as mean ± SD. p < 0.05 vs. TAC + Vehicle. |
Table 2: Histological and Molecular Analysis (4 Weeks Post-TAC)
| Parameter | Sham + Vehicle (n=8) | TAC + Vehicle (n=8) | TAC + this compound (n=8) |
| Cardiomyocyte Cross-Sectional Area (µm²) | 210 ± 25 | 450 ± 40 | 280 ± 35 |
| Interstitial Fibrosis (%) | 1.5 ± 0.5 | 12.5 ± 2.0 | 4.5 ± 1.5 |
| Nppb (BNP) mRNA (fold change vs. Sham) | 1.0 ± 0.2 | 15.0 ± 2.5 | 5.0 ± 1.8 |
| Myh7 (β-MHC) mRNA (fold change vs. Sham) | 1.0 ± 0.3 | 8.0 ± 1.5 | 2.5 ± 0.8 |
| *Data are presented as mean ± SD. p < 0.05 vs. TAC + Vehicle. |
Summary of Expected Outcomes
Treatment with this compound is expected to significantly mitigate the pathological remodeling induced by pressure overload. This includes:
-
Reduced Hypertrophy : A significant decrease in heart weight ratios and cardiomyocyte size compared to the vehicle-treated TAC group.
-
Improved Cardiac Function : Preservation of systolic function, as indicated by higher fractional shortening and ejection fraction.
-
Attenuated Fibrosis : A marked reduction in collagen deposition in the cardiac interstitium.
-
Normalized Gene Expression : Downregulation of fetal genes (Nppb, Myh7) that are re-expressed during pathological hypertrophy.
Figure 3: Logical flow from ROCK inhibition to improved cardiac outcomes.
These protocols and expected outcomes provide a robust framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of this compound in a clinically relevant mouse model of cardiac hypertrophy. The use of structured tables for data presentation and clear diagrams for complex processes facilitates comprehension and application of this methodology.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Untangling the role of RhoA in the heart: protective effect and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinase signaling and cardiac physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK1 plays an essential role in the transition from cardiac hypertrophy to failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological role of ROCKs in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 8. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 11. 2.3. Echocardiography and cardiac hypertrophy [bio-protocol.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Echocardiography in mice [bio-protocol.org]
- 14. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 15. researchgate.net [researchgate.net]
- 16. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Gene expression profiling of hypertrophic cardiomyocytes identifies new players in pathological remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification of TGF-β-related genes in cardiac hypertrophy and heart failure based on single cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammatory Responses in Macrophages using ROCK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho-associated coiled-coil containing protein kinases (ROCK) are critical regulators of various cellular processes, including cytoskeletal organization, cell migration, and inflammatory signaling.[1][2] In macrophages, the RhoA/ROCK signaling pathway plays a pivotal role in modulating inflammatory responses, influencing macrophage polarization, cytokine production, and phagocytosis.[3][4] Inhibition of ROCK signaling has emerged as a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases.[5][6][7] These application notes provide a comprehensive guide for utilizing ROCK inhibitors, exemplified here as "Rock-IN-32," to study and modulate inflammatory responses in macrophages.
Mechanism of Action: ROCK Signaling in Macrophage-Mediated Inflammation
The RhoA/ROCK pathway is a key downstream effector of various inflammatory stimuli. Upon activation, RhoA activates ROCK, which in turn phosphorylates multiple downstream targets, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility and cytoskeletal rearrangements.[1][5] This signaling cascade influences several aspects of macrophage function in inflammation:
-
Macrophage Polarization: ROCK signaling is implicated in the differentiation of macrophages into pro-inflammatory M1 and anti-inflammatory M2 phenotypes.[8][9] Inhibition of ROCK, particularly ROCK2, can suppress the M2 phenotype and promote a shift towards the M1-like phenotype, thereby modulating the inflammatory microenvironment.[1][8]
-
Cytokine Production: ROCK activation is linked to the production of pro-inflammatory cytokines. Inhibition of ROCK has been shown to decrease the secretion of key inflammatory mediators such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[4][5][10] This is often mediated through the modulation of transcription factors like NF-κB.[5][10]
-
Phagocytosis and Migration: The actin cytoskeleton dynamics, regulated by the RhoA/ROCK pathway, are essential for macrophage migration to sites of inflammation and for the engulfment of pathogens and cellular debris (efferocytosis).[3][5] While ROCK signaling is involved, its inhibition can paradoxically enhance efferocytosis, contributing to the resolution of inflammation.[5]
Key Signaling Pathways
The following diagram illustrates the central role of the RhoA/ROCK pathway in macrophage inflammatory signaling and the points of intervention by ROCK inhibitors.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on macrophage inflammatory responses.
Macrophage Culture and Differentiation
This protocol describes the isolation and differentiation of bone marrow-derived macrophages (BMDMs), a commonly used primary macrophage model.
Materials:
-
Bone marrow cells from mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-conditioned medium or recombinant M-CSF
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium (or 20 ng/mL M-CSF).
-
Incubate at 37°C in a 5% CO2 humidified incubator for 7 days to allow differentiation into BMDMs.
-
On day 7, detach the cells and seed them in 6-well plates at a density of 1 x 10^6 cells/well for subsequent experiments.
In Vitro Model of Inflammation and this compound Treatment
This protocol outlines the stimulation of macrophages with Lipopolysaccharide (LPS) to induce an inflammatory response and subsequent treatment with a ROCK inhibitor.
Materials:
-
Differentiated BMDMs in 6-well plates
-
Lipopolysaccharide (LPS)
-
This compound (or other ROCK inhibitor, e.g., Y-27632)
-
Serum-free RPMI-1640 medium
-
DMSO (vehicle control)
Procedure:
-
Starve the BMDMs in serum-free RPMI-1640 for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine analysis).
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for RNA or protein extraction.
Analysis of Inflammatory Responses
a) Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits to quantify the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the collected cell culture supernatants according to the manufacturer's instructions.
b) Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from the cell lysates using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., Tnf, Il6, Il1b, Nos2 for M1 macrophages; Arg1, Fizz1, Ym1 for M2 macrophages) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
c) Western Blotting for Signaling Proteins:
-
Extract total protein from the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-MYPT1, MYPT1, p-IκBα, IκBα, p-STAT3, STAT3).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for studying the effects of this compound on macrophage inflammation.
Data Presentation
The following tables provide an example of how to structure quantitative data obtained from the described experiments. The values are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | 15 ± 3 | 10 ± 2 | 5 ± 1 |
| LPS (100 ng/mL) | 1500 ± 120 | 2500 ± 200 | 350 ± 30 |
| LPS + this compound (1 µM) | 1200 ± 100 | 2000 ± 150 | 280 ± 25 |
| LPS + this compound (5 µM) | 800 ± 70 | 1300 ± 110 | 180 ± 20 |
| LPS + this compound (10 µM) | 450 ± 50 | 700 ± 60 | 90 ± 10 |
Data are presented as mean ± SD.
Table 2: Effect of this compound on Inflammatory Gene Expression in LPS-stimulated Macrophages (Fold Change relative to Control)
| Treatment Group | Tnf | Il6 | Nos2 (iNOS) |
| LPS (100 ng/mL) | 100 ± 10 | 500 ± 45 | 80 ± 7 |
| LPS + this compound (10 µM) | 40 ± 5 | 150 ± 12 | 30 ± 4 |
Data are presented as mean ± SD.
Table 3: Effect of this compound on Macrophage Polarization Markers (Fold Change relative to Control)
| Treatment Group | M1 Marker (Nos2) | M2 Marker (Arg1) |
| IL-4 (M2 stimulus) | 1.2 ± 0.2 | 50 ± 5 |
| IL-4 + this compound (10 µM) | 5 ± 0.6 | 20 ± 3 |
| LPS (M1 stimulus) | 80 ± 7 | 1.5 ± 0.3 |
| LPS + this compound (10 µM) | 30 ± 4 | 1.3 ± 0.2 |
Data are presented as mean ± SD.
Conclusion
The use of ROCK inhibitors like this compound provides a powerful tool to investigate the intricate role of the RhoA/ROCK signaling pathway in macrophage-mediated inflammation. The protocols and guidelines presented here offer a solid foundation for researchers to explore the therapeutic potential of targeting this pathway in various inflammatory diseases. The ability to modulate macrophage polarization and cytokine production highlights the significance of ROCK inhibitors in the development of novel anti-inflammatory therapeutics.
References
- 1. Isoform-specific targeting of ROCK proteins in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ROCK inhibition impedes macrophage polarity and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ROCK Inhibition Drives Resolution of Acute Inflammation by Enhancing Neutrophil Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROCK-Isoform Specific Polarization of Macrophages Associated with Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanical Stretch Promotes Macrophage Polarization and Inflammation via the RhoA-ROCK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration and Dosage of ROCK Inhibitors
Disclaimer: Information regarding a specific molecule designated "Rock-IN-32" is not publicly available. The following application notes and protocols are based on published data for well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, such as Fasudil and Y-27632, and are intended to serve as a general guide for researchers, scientists, and drug development professionals.
Introduction to ROCK Inhibitors
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including actomyosin contractility, cell migration, proliferation, and survival.[2][3][4] Consequently, ROCK inhibitors have emerged as promising therapeutic agents for a range of diseases, including cardiovascular disorders, neurological conditions, and cancer.[2][4][5] Preclinical studies involving various animal models are essential for evaluating the efficacy and safety of novel ROCK inhibitors.[6][7]
Quantitative Data Summary
The following table summarizes in vivo administration and dosage information for representative ROCK inhibitors from preclinical studies. It is crucial to note that optimal dosage and administration routes are model- and disease-specific and require empirical determination.
| ROCK Inhibitor | Animal Model | Disease/Indication | Dosage | Administration Route | Key Findings | Reference |
| Fasudil | APP/PS1 mice | Alzheimer's Disease | 10, 30 mg/kg/day | Oral gavage | Reduced phosphorylated tau and ameliorated cognitive deficits. | [5][6] |
| Fasudil | 3xTg mice | Alzheimer's Disease | Not specified | Not specified | Decreased Aβ and tau pathology. | [5][6] |
| Y-27632 | Mice | Kainic acid-induced seizures | Not specified | Injection | Protected against neurodegeneration and neurite dystrophy. | [8] |
| Y-27632 | Mice | Cancer (metastasis) | Not specified | Not specified | Reduced tumor-cell dissemination. | [3] |
Signaling Pathway
The Rho/ROCK pathway is a central regulator of cell contractility and cytoskeletal dynamics. The diagram below illustrates the core signaling cascade.
Caption: The Rho/ROCK signaling pathway leading to actomyosin contractility.
Experimental Protocols
General Protocol for In Vivo Administration of a ROCK Inhibitor in a Mouse Model of Neurological Disease
This protocol provides a generalized framework. Specific parameters such as animal strain, age, disease induction method, and endpoint analysis must be tailored to the specific research question.
1. Materials and Reagents:
-
ROCK inhibitor (e.g., Fasudil, Y-27632, or a novel compound)
-
Vehicle solution (e.g., sterile saline, PBS, or a formulation-specific solvent)
-
Animal model (e.g., APP/PS1 transgenic mice for Alzheimer's disease)
-
Administration equipment (e.g., oral gavage needles, syringes for injection)
-
Anesthesia (if required for administration or procedures)
-
Endpoint analysis reagents and equipment (e.g., for histology, Western blotting, behavioral assays)
2. Experimental Workflow Diagram:
Caption: A typical experimental workflow for in vivo ROCK inhibitor studies.
3. Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose inhibitor, high-dose inhibitor).
-
Disease Induction (if applicable): If studying a disease model that requires induction, perform the necessary procedures. For transgenic models, this step may not be necessary.
-
Drug Preparation: Prepare the ROCK inhibitor solution in the appropriate vehicle at the desired concentrations. Ensure the solution is sterile if administered via injection.
-
Administration:
-
Oral Gavage: Administer the prepared solution directly into the stomach using a gavage needle. Typical volumes for mice are 5-10 µL/g of body weight.
-
Intraperitoneal (IP) Injection: Inject the solution into the peritoneal cavity.
-
Intravenous (IV) Injection: Inject the solution into a vein (e.g., tail vein).
-
The frequency of administration will depend on the pharmacokinetic properties of the inhibitor and the experimental design (e.g., once daily).
-
-
Monitoring: Observe the animals daily for any signs of toxicity or adverse effects. Monitor body weight regularly.
-
Behavioral Analysis: At predetermined time points, conduct relevant behavioral tests to assess the functional outcomes of the treatment.
-
Tissue Collection: At the end of the study, euthanize the animals according to approved protocols and collect relevant tissues (e.g., brain, spinal cord, tumors) for endpoint analysis.
-
Endpoint Analysis: Process the collected tissues for further analysis, which may include:
-
Histology/Immunohistochemistry: To examine tissue morphology and protein expression/localization.
-
Western Blotting: To quantify the levels of specific proteins (e.g., phosphorylated MLC, ROCK).
-
ELISA: To measure the concentration of specific biomarkers.
-
4. Data Analysis:
Analyze the collected data using appropriate statistical methods to determine the significance of the observed effects of the ROCK inhibitor compared to the vehicle control.
Conclusion
The in vivo evaluation of ROCK inhibitors is a critical step in the drug development process. The protocols and data presented here provide a general framework for designing and conducting such studies. Researchers should carefully consider the specific animal model, disease indication, and the physicochemical properties of the ROCK inhibitor being investigated to optimize the experimental design.
References
- 1. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical to clinical utility of ROCK inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rock inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Rho-kinase (ROCK) inhibitor Y-27632 protects against excitotoxicity-induced neuronal death in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with Rock-IN-32 solubility and how to resolve them
Welcome to the technical support center for Rock-IN-32. This guide provides answers to common questions and troubleshooting tips to help you successfully use this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent inhibitor of Rho-associated coiled-coil forming kinase (ROCK).[1] Its CAS number is 1013117-40-2.[1] ROCK inhibitors are widely used in cell culture to improve cell survival, particularly during single-cell dissociation and cryopreservation, by preventing apoptosis (anoikis).[2][3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For many small molecule inhibitors, including those similar to this compound, the recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5][6] It is crucial to use a high-quality solvent as the presence of water can affect the compound's stability and solubility.
Q3: My lyophilized this compound powder won't dissolve completely. What should I do?
If you are experiencing issues with dissolving lyophilized this compound, please follow these troubleshooting steps:
-
Ensure Correct Solvent: Confirm you are using high-purity, anhydrous DMSO.
-
Vortexing: Mix the solution by vortexing for 1-2 minutes.
-
Warming: Gently warm the solution to 37°C for 10-15 minutes. This can often increase the solubility of compounds.
-
Sonication: Use a sonicating water bath to aid dissolution.[5] This can help break up small particulates that are slow to dissolve.
-
Patience: Some compounds can take time to fully dissolve. After initial mixing, allow the vial to sit at room temperature for a period, with occasional gentle agitation.[7]
Q4: My this compound solution precipitates when I add it to my aqueous cell culture medium. How can I resolve this?
This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment.[6] The dramatic change in solvent polarity causes the compound to crash out of solution.
Here are some strategies to prevent precipitation:
-
Lower the Final Concentration: The most common reason for precipitation is that the final concentration in your media is above the compound's aqueous solubility limit. Try using a lower final concentration.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensuring a minimal final concentration (typically 0.1% to 0.5%) can help keep the compound in solution. However, always run a vehicle control to account for any effects of the DMSO itself.
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform serial dilutions in your culture media or buffer.[5] This gradual change in solvent may prevent the compound from precipitating.
-
Add to Media with Serum: If your experiment allows, add the this compound stock to media that already contains serum. Components in the serum, like albumin, can help to bind the inhibitor and keep it soluble.
-
Rapid Mixing: Add the DMSO stock to your media while gently vortexing or swirling the tube to ensure it is dispersed quickly, avoiding localized high concentrations that can trigger precipitation.
Q5: How should I store my this compound stock solution?
Once reconstituted in DMSO, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[8] Before use, allow the aliquot to thaw completely and equilibrate to room temperature.[7]
Solubility Data
The following table summarizes the solubility of a representative small molecule ROCK inhibitor in various common solvents. Note: This is generalized data; the exact solubility of this compound should be determined experimentally.
| Solvent | Max Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 124 mM) | Recommended for stock solutions. |
| Ethanol | ~5 mg/mL (~12.4 mM) | Sparingly soluble. May require warming. |
| Water | < 0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.2) | < 0.1 mg/mL | Practically insoluble.[5] |
Experimental Protocols
Protocol: Reconstitution of Lyophilized this compound
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 402.27 g/mol ).[1]
Materials:
-
Vial of lyophilized this compound
-
High-purity, anhydrous DMSO
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Sterile, light-protected microcentrifuge tubes for aliquots
Procedure:
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized powder to ensure all the contents are at the bottom.[7] Allow the vial and the DMSO to equilibrate to room temperature.[7]
-
Solvent Addition: To prepare a 10 mM stock solution from 1 mg of powder, you will add 248.6 µL of DMSO.
-
Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] x [1 / Concentration (mol/L)] x 1,000,000
-
Volume (µL) = [1 / 402.27] x [1 / 0.010] x 1,000,000 = 248.6 µL
-
-
Dissolution: Carefully add the calculated volume of DMSO to the vial.[9] Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. A clear solution should be formed.
-
Troubleshooting Dissolution: If the solution is not clear, refer to the troubleshooting steps in FAQ Q3 .
-
Aliquoting and Storage: Once fully dissolved, dispense the solution into single-use, light-protected aliquots (e.g., 10-20 µL per tube).[7] Store immediately at -20°C or -80°C.
Visual Guides
Signaling Pathway
The Rho/ROCK signaling pathway is a key regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility.[10] this compound inhibits ROCK1 and ROCK2, preventing the downstream phosphorylation of substrates like MLC and LIMK, which ultimately leads to a reduction in actomyosin contractility and stress fiber formation.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing a Stock Solution
This diagram outlines the standard procedure for reconstituting and storing this compound.
Caption: Standard workflow for reconstituting lyophilized this compound.
Troubleshooting Guide: Solubility Issues
Use this flowchart to diagnose and solve common solubility problems encountered with this compound.
Caption: A logical guide for troubleshooting this compound solubility problems.
References
- 1. medkoo.com [medkoo.com]
- 2. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 3. Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Reconstituting Lyophilised Controls - Randox Laboratories [randox.com]
- 10. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
Optimizing the incubation time for Rock-IN-32 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Rock-IN-32, a potent ROCK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a ROCK inhibitor with a high affinity for ROCK2, exhibiting an IC50 value of 11 nM.[1] Like other ROCK inhibitors, it functions by targeting the ATP-dependent kinase domains of ROCK1 and ROCK2.[2] This inhibition prevents the phosphorylation of downstream targets, thereby modulating cellular processes such as actin cytoskeletal organization, stress fiber formation, and cell contraction.[3][4] The Rho/ROCK signaling pathway is a major regulator of these events, and its inhibition can influence cell shape, motility, proliferation, and apoptosis.[2][5]
Q2: What are the key downstream targets of ROCK signaling affected by this compound?
Inhibition of ROCK by compounds like this compound affects several downstream substrates. Key targets include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting actomyosin contraction.[3][6]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inhibits MYPT1, which in turn increases the phosphorylation of MLC and enhances cellular contraction.[2][3]
-
LIM kinases (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin, a protein responsible for actin filament depolymerization. This leads to the stabilization of actin filaments.[3][5]
-
Ezrin/Radixin/Moesin (ERM) proteins: These proteins are involved in linking the actin cytoskeleton to the plasma membrane and are activated by ROCK phosphorylation.[3]
Q3: What is the recommended starting concentration and incubation time for this compound treatment?
The optimal concentration and incubation time for this compound are cell-type and application-dependent. A good starting point for concentration is to perform a dose-response experiment ranging from 1 µM to 20 µM. For incubation time, initial experiments could test a range from 4 to 24 hours. For instance, studies with the ROCK inhibitor fasudil showed optimal cell recovery in cryopreserved T-cells with a 4 to 8-hour incubation period, whereas longer exposure decreased cell yield.[7] However, prolonged inhibition of ROCK has been shown to have negative effects in some developmental contexts, so optimization is crucial.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Suboptimal concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. |
| Incorrect incubation time: The incubation period may be too short to elicit a response. | Conduct a time-course experiment to identify the optimal treatment duration. | |
| Reagent inactivity: The this compound compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. Use a fresh aliquot for your experiment. | |
| Cellular resistance: The target cells may have intrinsic or acquired resistance to ROCK inhibition. | Verify the expression and activity of ROCK in your cell line. Consider using a positive control cell line known to be responsive to ROCK inhibitors. | |
| High levels of cell death or toxicity. | Concentration too high: The concentration of this compound may be cytotoxic. | Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range and use a lower, non-toxic concentration. For example, with fasudil, some reduction in viability was observed at 40 μM.[7] |
| Prolonged incubation: Extended exposure to the inhibitor may be detrimental to cell health.[6] | Reduce the incubation time. A shorter treatment period may be sufficient to achieve the desired effect without causing significant cell death. | |
| Inconsistent or variable results between experiments. | Inconsistent experimental conditions: Variations in cell density, passage number, or reagent preparation can lead to variability. | Standardize all experimental parameters. Maintain a detailed protocol and document any deviations. |
| Improper storage of materials: Incorrect storage of reagents can lead to inconsistent performance. | Follow the manufacturer's guidelines for storing all reagents, including this compound.[8] | |
| Human error: Minor inconsistencies in pipetting or timing can affect results. | Use checklists and have a colleague double-check critical steps to minimize human error.[8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Preparation of this compound dilutions: Prepare a series of this compound concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the inhibitor.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours) at 37°C and 5% CO2.
-
Assessment: Analyze the cellular response using a relevant assay. This could be a cell viability assay (e.g., MTT), a morphological analysis of the actin cytoskeleton (e.g., phalloidin staining), or a functional assay specific to your research question.
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Protocol 2: Optimizing Incubation Time for this compound Treatment
-
Cell Seeding: Plate cells at a consistent density in multiple wells or plates.
-
Treatment: Treat the cells with a predetermined optimal concentration of this compound (determined from the dose-response experiment).
-
Time-Course: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Sample Collection: At each time point, harvest the cells or fix them for analysis.
-
Analysis: Perform the desired assay to measure the effect of this compound over time.
-
Data Interpretation: Plot the response against the incubation time to identify the time point at which the desired effect is maximal or optimal for your experimental goals.
Visualizations
Caption: The RhoA/ROCK signaling pathway and points of inhibition by this compound.
Caption: Workflow for optimizing this compound concentration and incubation time.
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development [frontiersin.org]
- 7. Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.zageno.com [go.zageno.com]
Technical Support Center: Optimizing Experiments with ROCK-IN-32
Welcome to the technical support center for ROCK-IN-32. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and ensuring the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It primarily targets ROCK2, with a reported IC50 of 11 nM. The ROCK family of serine/threonine kinases, consisting of ROCK1 and ROCK2, are key effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is fundamental to various cellular processes including cell adhesion, migration, proliferation, and contraction.[2][3] ROCK inhibitors exert their effects by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.[1]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects occur when a drug or chemical compound interacts with proteins other than its intended target. For kinase inhibitors, which target the highly conserved ATP-binding pocket, there is a potential for cross-reactivity with other kinases from the human kinome. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other confounding biological effects that are not attributable to the inhibition of the primary target.[2][4] Therefore, understanding and minimizing the off-target effects of this compound is critical for obtaining accurate and reproducible data.
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound should be determined empirically for each cell type and assay. It is recommended to perform a dose-response curve to identify the lowest concentration that elicits the desired biological effect without causing cytotoxicity. Cellular assays such as monitoring the phosphorylation of direct ROCK substrates (e.g., Myosin Light Chain 2 or MYPT1) can be used to determine the effective concentration for on-target engagement in your specific experimental system.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Problem 1: Unexpected or inconsistent experimental results.
-
Possible Cause: The observed phenotype may be due to inhibition of an unintended kinase.
-
Solution:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting ROCK signaling in your experimental system. This can be done by Western blotting for downstream targets of ROCK, such as phosphorylated Myosin Light Chain (p-MLC) or phosphorylated MYPT1 (p-MYPT1). A decrease in the phosphorylation of these substrates upon treatment with this compound would indicate on-target activity.
-
Use a Structurally Unrelated ROCK Inhibitor: To confirm that the observed phenotype is due to ROCK inhibition, use a different, structurally distinct ROCK inhibitor as a control. If both inhibitors produce the same biological effect, it is more likely that the phenotype is on-target.[2]
-
Perform a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of ROCK. If the phenotype is reversed, it confirms that the effect is mediated through ROCK.
-
Problem 2: Observed cellular toxicity at effective concentrations.
-
Possible Cause: The toxicity may be a result of off-target effects or prolonged, potent inhibition of the ROCK pathway, which can interfere with essential cellular functions like cytokinesis.[4]
-
Solution:
-
Titrate the Inhibitor Concentration: Determine the lowest effective concentration of this compound that achieves the desired level of ROCK inhibition without causing significant cell death. A viability assay (e.g., MTT or CellTiter-Glo) should be performed in parallel with your primary assay.
-
Reduce Treatment Duration: For some applications, a shorter exposure to the inhibitor may be sufficient to achieve the desired effect while minimizing toxicity.
-
Use an Isoform-Specific Approach: If your phenotype is driven by a specific ROCK isoform (ROCK1 or ROCK2), consider using siRNA or shRNA to selectively knock down one isoform and observe if the phenotype is replicated. This can help to deconvolve the roles of each isoform and may suggest that a more isoform-selective inhibitor would be beneficial.[5]
-
Data Presentation: Kinase Selectivity of ROCK Inhibitors
While a specific kinase selectivity profile for this compound is not publicly available, the following table provides an example of the type of data researchers should seek from the manufacturer or generate independently. The data presented here is for the selective indazole-based ROCK inhibitor, GSK429286, and demonstrates its high selectivity for ROCK1 and ROCK2.
| Kinase Target | % Inhibition at 100 nM |
| ROCK1 | >95% |
| ROCK2 | >95% |
| PKA | <10% |
| PKCα | <10% |
| CAMK2D | <10% |
| Other Kinases (from a panel of 224) | Generally low inhibition |
| Data is illustrative and based on findings for selective ROCK inhibitors like GSK429286.[5] |
Experimental Protocols
Protocol 1: Western Blot for On-Target ROCK Inhibition
This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation of a key downstream substrate, MYPT1.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for the desired duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated MYPT1 (p-MYPT1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total MYPT1 and a loading control (e.g., GAPDH or β-actin).
-
-
Densitometry Analysis: Quantify the band intensities and normalize the p-MYPT1 signal to total MYPT1. A dose-dependent decrease in this ratio indicates on-target ROCK inhibition.
Protocol 2: Kinase Selectivity Profiling
To comprehensively assess the selectivity of this compound, it is recommended to perform a kinase panel screen. This is typically offered as a service by specialized companies.
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Screening: The compound is tested against a large panel of purified kinases (e.g., >200 kinases) in an in vitro kinase activity assay.[5]
-
Data Analysis: The results are typically reported as the percent inhibition of each kinase at the tested concentration. This data will reveal any potential off-target kinases that are significantly inhibited by this compound.
Visualizations
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting unexpected results with this compound.
References
- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Should we keep rocking? Portraits from targeting Rho kinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Unexpected Cell Morphology Changes with Rock-IN-32
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected changes in cell morphology during experiments with Rock-IN-32, a potent ROCK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cell morphology?
A1: this compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a crucial regulator of the actin cytoskeleton, which determines cell shape, adhesion, and motility.[1] Inhibition of ROCK typically leads to a rapid change in cell morphology. Many cell types, when treated with ROCK inhibitors, exhibit a characteristic "stellate" appearance, characterized by a small cell body with long, thin cellular protrusions.[2] This is a result of the disassembly of actin stress fibers and a reduction in focal adhesions.
Q2: We observed dramatic changes in our cell morphology after treating with this compound. Is this normal?
A2: Yes, significant and rapid changes in cell morphology are the expected and on-target effects of potent ROCK inhibitors like this compound. The extent and specific nature of these changes can vary depending on the cell type, the concentration of this compound used, and the cell culture conditions (e.g., 2D vs. 3D culture). For example, in some cancer cell lines, ROCK inhibition can lead to a less aggressive, more polarized phenotype in 3D cultures.[3]
Q3: At what concentration of this compound should we expect to see morphological changes?
A3: this compound is a potent inhibitor with a reported IC50 of 11 nM for ROCK2. Morphological changes can often be observed at concentrations close to the IC50 value and will become more pronounced at higher concentrations. The optimal concentration to achieve the desired biological effect without inducing excessive morphological changes or off-target effects should be determined empirically for each cell line and experimental setup. A concentration titration experiment is highly recommended.
Q4: Can the morphological changes induced by this compound be reversed?
A4: In many cases, the morphological changes induced by ROCK inhibitors are reversible. Upon removal of the inhibitor from the cell culture medium, the ROCK signaling pathway can be restored, leading to the reassembly of the actin cytoskeleton and a return to the cell's original morphology. A washout experiment can be performed to confirm the reversibility of the effect in your specific cell type.
Q5: Are there any known off-target effects of this compound that could cause unexpected morphological changes?
A5: While this compound is designed to be a specific ROCK inhibitor, like many small molecule inhibitors, the possibility of off-target effects, especially at higher concentrations, cannot be completely ruled out. It is crucial to use the lowest effective concentration to minimize potential off-target activities. If you suspect off-target effects, comparing the phenotype to that induced by other structurally different ROCK inhibitors (e.g., Y-27632, Fasudil) can be a useful strategy.
Troubleshooting Guide
Problem: Cells are rounding up and detaching from the culture plate after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration for your cell type. Start with a concentration range around the IC50 (11 nM) and titrate up and down. |
| Cell type is highly sensitive to ROCK inhibition. | Some cell lines are more dependent on ROCK signaling for adhesion. Consider using a lower concentration of this compound or reducing the treatment duration. |
| Suboptimal culture conditions. | Ensure the culture plates are appropriately coated (e.g., with poly-L-lysine, fibronectin, or collagen) to enhance cell attachment. |
| Off-target effects. | At very high concentrations, off-target kinase inhibition could lead to cytotoxicity. Use a concentration as close to the IC50 as possible and consider testing another ROCK inhibitor with a different chemical scaffold. |
Problem: The observed morphological changes are not consistent across different wells or experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent seeding density. | Ensure a uniform cell seeding density across all wells and experiments. Cell-cell contacts can influence the response to ROCK inhibition. |
| Uneven distribution of this compound. | Mix the inhibitor thoroughly in the culture medium before adding it to the cells. Ensure gentle swirling of the plate after addition for even distribution. |
| Variability in cell health or passage number. | Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passaging schedule. High passage numbers can lead to phenotypic drift. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outermost wells of the plate for critical experiments or ensure they are filled with sterile PBS or medium. |
Experimental Protocols
Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the lowest concentration of this compound that elicits the desired biological effect while maintaining cell viability and an acceptable morphological phenotype.
Methodology:
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 24- or 96-well) at a density that will result in 50-70% confluency at the time of treatment.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range could be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assessment:
-
Morphology: Observe and document cell morphology at different time points using a microscope.
-
Viability: Perform a cell viability assay (e.g., MTT, PrestoBlue™, or trypan blue exclusion) to assess cytotoxicity.
-
Biological Endpoint: Measure your specific biological endpoint of interest (e.g., inhibition of a downstream target, change in migration).
-
-
Analysis: Plot the results to determine the optimal concentration range.
Washout Experiment to Assess Reversibility of Morphological Changes
Objective: To determine if the morphological changes induced by this compound are reversible upon its removal.
Methodology:
-
Treatment: Treat cells with an effective concentration of this compound (determined from the dose-response experiment) for a specific duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Washout:
-
After the treatment period, aspirate the medium containing this compound.
-
Gently wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete culture medium without this compound.
-
-
Observation: Monitor the cells for changes in morphology at regular intervals (e.g., 1, 6, 12, 24, and 48 hours) after the washout.
-
Documentation: Capture images at each time point to document the recovery of the normal cell morphology.
Visualizations
Caption: The ROCK signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cell morphology changes.
Caption: Logical relationships between causes and solutions.
References
Best practices for long-term storage of Rock-IN-32 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Rock-IN-32 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for this compound solutions?
For optimal long-term stability, it is recommended to store this compound, once reconstituted, in a suitable solvent at -80°C. For shorter-term storage (up to one month), -20°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
2. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the lyophilized this compound powder in an appropriate solvent such as DMSO or ethanol. Ensure the powder is completely dissolved by vortexing. For cellular assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it further in an aqueous buffer or cell culture medium immediately before use.
3. What are the signs of this compound degradation?
Degradation of this compound may not be visually apparent. The primary indication of degradation is a decrease in its inhibitory activity in your experimental assays. If you suspect degradation, it is recommended to perform a quality control experiment, such as a dose-response curve, to assess its potency.
4. Can I store this compound solutions at room temperature or 4°C?
It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. At these temperatures, the compound is more susceptible to degradation, which can compromise your experimental results. For working solutions intended for immediate use (within a day), storage at 4°C is acceptable.
Troubleshooting Guides
Issue: Reduced or no inhibitory effect of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the this compound solution has been stored at the recommended temperature (-80°C for long-term, -20°C for short-term) and protected from light. Avoid multiple freeze-thaw cycles. |
| Incorrect Dilution | Double-check all calculations for the preparation of your working solution from the stock solution. Ensure accurate pipetting. |
| Compound Degradation | Prepare a fresh working solution from a new aliquot of the stock solution. If the problem persists, consider preparing a fresh stock solution from the lyophilized powder. |
| Assay Conditions | Confirm that the pH and composition of your assay buffer are compatible with this compound. Ensure that other components in your assay are not interfering with the inhibitor's activity. |
Issue: Precipitation of this compound in aqueous solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility | This compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Minimize the concentration of the organic solvent (e.g., DMSO) in your final working solution (typically <0.5%). |
| Incorrect Buffer | Ensure the pH of your aqueous buffer is within a range that maintains the solubility of this compound. |
| Solution Preparation | When diluting the stock solution, add it to the aqueous buffer slowly while vortexing to facilitate proper mixing and prevent precipitation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the calculated volume of an appropriate solvent (e.g., DMSO) to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.
-
Serially dilute the stock solution in cell culture medium to prepare your working concentrations. It is recommended to perform the final dilution step immediately before adding the solution to your cells.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture is non-toxic to the cells (typically ≤0.1%).
Visualizations
Caption: Workflow for preparing and using this compound solutions in experiments.
Caption: A logical guide to troubleshooting reduced this compound efficacy.
Caption: The inhibitory action of this compound on the Rho/ROCK signaling pathway.[1][2][3][4][5]
References
Addressing cytotoxicity issues with high concentrations of Rock-IN-32
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address cytotoxicity issues observed at high concentrations of ROCK-IN-32, a potent ROCK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It shows high potency for ROCK2, with a reported half-maximal inhibitory concentration (IC50) of 11 nM in biochemical assays.[1][2][3] It is used in research related to cardiovascular disease, cancer, and inflammation.[1][2][3]
Q2: I am observing high levels of cell death in my experiments when using this compound. Is this expected?
While ROCK inhibitors are used in some contexts to promote cell survival, particularly in stem cell culture, they can also induce cell death, especially at high concentrations.[4][5] The Rho/ROCK signaling pathway is crucial for various cellular functions including cell adhesion, proliferation, and survival.[6][7] Inhibition of this pathway can lead to apoptosis or other forms of cell death, and this effect can be cell-type dependent. Cytotoxicity at high concentrations can be due to on-target effects (inhibition of ROCK) or off-target effects.
Q3: What are the potential causes of cytotoxicity at high concentrations of this compound?
High concentrations of small molecule inhibitors can lead to several issues:
-
On-target toxicity: The intended inhibitory effect on ROCK signaling, when excessively blocked, may disrupt essential cellular processes, leading to cell death.
-
Off-target effects: At higher concentrations, this compound may bind to and inhibit other kinases or cellular proteins, leading to unintended and toxic consequences.[8][9]
-
Solvent toxicity: If the inhibitor is dissolved in a solvent like DMSO, high concentrations of the solvent itself can be toxic to cells.
-
Compound precipitation: High concentrations of the inhibitor may exceed its solubility in the culture medium, leading to the formation of precipitates that can be cytotoxic.
Q4: How can I determine a safe and effective concentration of this compound for my experiments?
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. This involves treating your cells with a range of this compound concentrations and assessing both the desired biological effect (e.g., inhibition of a specific downstream target) and cell viability.
Troubleshooting Guide: High Cytotoxicity with this compound
If you are experiencing significant cell death in your experiments with this compound, follow this troubleshooting guide.
Step 1: Determine the Cytotoxic Concentration (CC50)
The first step is to quantify the cytotoxicity of this compound in your specific cell model. This is achieved by performing a cell viability assay to determine the 50% cytotoxic concentration (CC50).
Experimental Protocol: Determining CC50 using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM). Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and vehicle control to the appropriate wells. Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
Data Presentation: Example Dose-Response Data for this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 5 | 85.3 ± 6.2 |
| 10 | 65.1 ± 7.3 |
| 25 | 48.9 ± 5.9 |
| 50 | 22.7 ± 4.1 |
| 100 | 5.4 ± 2.3 |
This is example data and the actual CC50 will vary depending on the cell line and experimental conditions.
Step 2: Assess On-Target vs. Off-Target Effects
Once you have an idea of the cytotoxic concentrations, it's important to distinguish between on-target and potential off-target effects.
Experimental Protocol: Western Blot for Downstream Target Inhibition
-
Cell Treatment: Treat your cells with a range of this compound concentrations, from non-toxic to cytotoxic levels, for a shorter duration (e.g., 1-4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blot: Perform a western blot to analyze the phosphorylation status of a downstream effector of ROCK, such as Myosin Light Chain 2 (pMLC2). Use an antibody against total MLC2 as a loading control.
-
Data Analysis: Quantify the band intensities. An effective on-target concentration should show a significant decrease in pMLC2 levels without causing significant cell death.
Data Presentation: On-Target vs. Cytotoxicity
| This compound (µM) | pMLC2 Inhibition (%) | Cell Viability (%) | Interpretation |
| 0.1 | 5 | 98 | Minimal on-target effect, no cytotoxicity. |
| 1 | 50 | 95 | Good on-target effect, no cytotoxicity. (Optimal Range) |
| 10 | 95 | 65 | Strong on-target effect, moderate cytotoxicity. |
| 50 | 98 | 22 | Strong on-target effect, high cytotoxicity. |
This is example data. The optimal concentration will be the lowest concentration that gives the desired on-target effect with minimal cytotoxicity.
Step 3: Mitigating Cytotoxicity
If cytotoxicity is still an issue, consider the following strategies:
-
Reduce Concentration and Increase Incubation Time: In some cases, a lower concentration of the inhibitor for a longer duration can achieve the desired biological outcome with less toxicity.
-
Use a More Selective Inhibitor: If off-target effects are suspected, consider using a different ROCK inhibitor with a different selectivity profile.
-
Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.1%).
-
Check for Compound Precipitation: Visually inspect your culture medium for any signs of precipitation after adding this compound. If precipitation is observed, the concentration is too high.
Visualizing Pathways and Workflows
To aid in understanding the experimental logic, the following diagrams are provided.
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming ROCK2 Inhibition by Rock-IN-32
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) following treatment with the inhibitor Rock-IN-32.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a chemical compound designed to inhibit the activity of ROCK kinases. The Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA.[1][2][3] The RhoA/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which influences a wide range of cellular processes including cell contraction, motility, adhesion, and proliferation.[3][4][5] this compound, like other kinase inhibitors, functions by competing with ATP for binding to the kinase domain of ROCK2, thereby preventing the phosphorylation of its downstream targets.[6][7]
Q2: What is the most common method to confirm ROCK2 inhibition in a cellular context?
A: The most widely accepted method is Western Blotting to assess the phosphorylation status of a key ROCK2 substrate. A successful inhibition by this compound will result in a decrease in the phosphorylated form of the substrate protein without a significant change in the total amount of that protein.
-
Primary Target: The most reliable readout for ROCK activity is the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 853 (Thr853 in human).[8][9][10] A decrease in the p-MYPT1 (Thr853) signal relative to total MYPT1 is a direct indicator of ROCK inhibition.[6]
-
Secondary Target: Phosphorylation of Myosin Light Chain 2 (MLC2) at Serine 19 can also be used, as ROCK2 directly and indirectly increases its phosphorylation.[4][11]
Q3: How can I directly measure the inhibitory effect of this compound on ROCK2's enzymatic activity?
A: To measure direct enzymatic inhibition, an in vitro kinase assay is the gold standard. These assays are performed in a cell-free system using purified, recombinant ROCK2 enzyme, a specific peptide substrate, and ATP.[12][13][14]
The principle involves incubating the ROCK2 enzyme with varying concentrations of this compound and then initiating the kinase reaction by adding ATP and the substrate. The amount of phosphorylated substrate is then quantified, typically using luminescence-based methods like the ADP-Glo™ assay, which measures ADP production as an indicator of kinase activity.[2][13] This method allows for the precise determination of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Q4: Are there any functional, cell-based assays I can use to observe the effects of ROCK2 inhibition?
A: Yes. Since ROCK2 is a primary regulator of the actin cytoskeleton, its inhibition leads to distinct morphological and functional changes in cells that can be visualized and quantified.
-
Stress Fiber Staining: ROCK2 inhibition leads to the disassembly of actin stress fibers.[2] Cells can be treated with this compound, fixed, and then stained with fluorescently-labeled phalloidin, which binds to F-actin. A reduction in organized stress fibers compared to vehicle-treated control cells indicates successful inhibition.
-
Cell Morphology and Motility Assays: Inhibition of ROCK2 can alter cell shape, reduce cell contractility, and impair cell migration. These effects can be observed and quantified using microscopy, wound-healing (scratch) assays, or transwell migration assays.
Q5: My experiment to confirm ROCK2 inhibition failed. What are the common troubleshooting steps?
A: If you do not observe the expected inhibitory effects, consider the following points:
-
Inhibitor Integrity and Concentration: Ensure this compound is properly stored to maintain its activity and that the final concentration used is appropriate.[15] Perform a dose-response experiment to find the optimal concentration for your cell type and experimental conditions.
-
Treatment Time: The duration of treatment may be insufficient or too long. A time-course experiment (e.g., 30 min, 1h, 2h, 6h) is recommended to determine the optimal incubation time.
-
Cellular Health: Confirm that the concentrations of this compound and vehicle (e.g., DMSO) are not causing cytotoxicity, which could confound the results.
-
Western Blotting Issues:
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibodies, especially the phospho-specific antibody (e.g., anti-p-MYPT1 Thr853).
-
Protein Extraction: Use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of your target proteins during sample preparation.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[16]
-
-
Assay Sensitivity: For kinase assays, ensure that the enzyme concentration and reaction time are within the linear range of the assay.[2][13]
Quantitative Data Summary
For comparative purposes, it is useful to understand the potency of different ROCK inhibitors.
Table 1: Comparison of Common ROCK Inhibitors
| Inhibitor | Target(s) | Reported IC50 / Kᵢ | Notes |
|---|---|---|---|
| KD025 (Belumosudil) | ROCK2 selective | ~105 nM (IC50 for ROCK2) | Over 200-fold more selective for ROCK2 than ROCK1.[6] |
| Y-27632 | ROCK1 and ROCK2 | ~220 nM (Kᵢ for ROCK1), ~300 nM (Kᵢ for ROCK2) | Commonly used pan-ROCK inhibitor.[11] |
| Fasudil | ROCK1 and ROCK2 | Potent pan-ROCK inhibitor | Clinically used for cerebral vasospasm.[6] |
Experimental Protocols & Methodologies
Method 1: Western Blot for Phospho-MYPT1 (Thr853)
This protocol describes the steps to assess ROCK2 activity in cells by measuring the phosphorylation of its substrate, MYPT1.
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control for the optimized duration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibody against p-MYPT1 (Thr853) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[10][17]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the p-MYPT1 signal to the total MYPT1 signal (from a stripped and re-probed blot or a parallel blot) or a loading control like GAPDH. A decrease in the normalized p-MYPT1 signal indicates ROCK2 inhibition.
Method 2: In Vitro ROCK2 Kinase Assay (Luminescence-Based)
This protocol provides a general workflow for measuring direct ROCK2 inhibition using a commercial kit format (e.g., ADP-Glo™).
-
Reagent Preparation: Prepare reagents as specified by the kit manufacturer. This typically includes kinase buffer, recombinant ROCK2 enzyme, a specific substrate (e.g., S6Ktide), and ATP.[2][14]
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the appropriate buffer. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Kinase Reaction:
-
In a 96- or 384-well plate, add the diluted this compound or vehicle.
-
Add the diluted ROCK2 enzyme to each well (except the "no enzyme" control) and incubate briefly at room temperature.[12]
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C or room temperature.[2]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[2]
-
Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.[2][13]
-
-
Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The light output is directly proportional to ROCK2 activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations: Pathways and Workflows
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. promega.com [promega.com]
- 3. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Phospho-MYPT1 (Thr853) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. usbio.net [usbio.net]
- 10. Phospho-MYPT1 (Thr853) Polyclonal Antibody (PA5-40248) [thermofisher.com]
- 11. Pharmacologic Inhibition of ROCK2 Suppresses Amyloid-β Production in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. medkoo.com [medkoo.com]
- 16. Two functional polymorphisms of ROCK2 enhance arterial stiffening through inhibiting its activity and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Rock-IN-32 Concentration for Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rock-IN-32 to enhance primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Rho-associated coiled-coil kinase (ROCK) inhibitor. The ROCK pathway is a critical regulator of the actin cytoskeleton. By inhibiting ROCK, this compound prevents the phosphorylation of downstream targets like myosin light chain (MLC) and cofilin.[1] This leads to a reorganization of the actin cytoskeleton, which can reduce cellular tension, decrease apoptosis (anoikis) following cell dissociation, and promote cell attachment and proliferation.[1][2]
Q2: What are the primary applications of this compound in primary cell culture?
A2: this compound is primarily used to improve the survival and cloning efficiency of primary cells, particularly during stressful events such as single-cell dissociation, cryopreservation, and subculturing.[2][3] It has been shown to increase the number and size of cell colonies.[3]
Q3: What is the recommended starting concentration for this compound?
A3: A common starting concentration for ROCK inhibitors like Y-27632, a well-characterized compound, is 10 µM.[3][4][5] However, the optimal concentration is cell-type dependent. We recommend starting with a titration experiment to determine the ideal concentration for your specific primary cell line.
Q4: How long should I expose my primary cells to this compound?
A4: For applications such as improving cell survival after thawing, a 24-hour incubation period with this compound is often sufficient.[4][5] For other applications, continuous exposure may be necessary. However, prolonged exposure can alter cell morphology and inhibit proliferation, so the duration should be optimized for your experimental needs.[5] The effects of the inhibitor are typically reversible upon its removal from the culture medium.[3]
Q5: Is this compound toxic to primary cells?
A5: While ROCK inhibitors are generally used to promote cell survival, high concentrations or prolonged exposure can have detrimental effects. It is crucial to perform a dose-response experiment to identify the optimal, non-toxic concentration for your specific cell type.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low cell viability after thawing, even with this compound. | Suboptimal this compound concentration. | Perform a concentration titration experiment (see Experimental Protocol below). Test a range from 1 µM to 50 µM.[6][7] |
| Incorrect timing of inhibitor addition. | Add this compound to the culture medium immediately after thawing the cells. | |
| Poor cryopreservation technique. | Review and optimize your cell freezing protocol. | |
| Cells exhibit altered morphology (e.g., elongated, mesenchymal-like). | This compound concentration is too high or exposure is too long. | Reduce the concentration of this compound or decrease the incubation time.[5] The effects on morphology are often reversible.[3] |
| Cell type is particularly sensitive to ROCK inhibition. | A lower concentration range may be necessary for these cells. | |
| Reduced cell proliferation with this compound treatment. | Off-target effects at high concentrations. | Decrease the this compound concentration. While ROCK inhibition can promote initial attachment and survival, it can also inhibit proliferation in some contexts.[5] |
| The specific primary cell line does not benefit from ROCK inhibition for proliferation. | Evaluate if the benefits to survival outweigh any reduction in proliferation for your application. | |
| Inconsistent results between experiments. | Instability of reconstituted this compound. | Aliquot the reconstituted this compound stock solution and store at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[8] |
| Variation in cell density at plating. | Ensure consistent cell seeding densities across experiments. |
Data Presentation
Table 1: Recommended Starting Concentrations of ROCK Inhibitors for Various Applications
| Application | Cell Type | Recommended Starting Concentration (Y-27632 as reference) | Reference |
| Post-cryopreservation recovery | Human Embryonic Stem Cells (hESCs), Induced Pluripotent Stem Cells (iPSCs) | 10 µM | [3][4] |
| Improving cloning efficiency | hESCs | 10 µM | [3] |
| Promoting attachment and proliferation | hESC-derived Retinal Pigmented Epithelium | Not specified, but effective in promoting these processes. | [1] |
| Chondrogenesis of hMSCs | Human Mesenchymal Stem Cells (hMSCs) | 10 µM | [6] |
| Enhancing adherence | Primary Human Corneal Endothelial Cells | 100 nM to 30 µM | [7] |
Experimental Protocols
Protocol: Optimizing this compound Concentration for Your Primary Cell Culture
This protocol outlines a general method for determining the optimal concentration of this compound for enhancing the survival and proliferation of your primary cells.
1. Materials:
- Primary cells of interest
- Complete cell culture medium
- This compound stock solution (e.g., 10 mM in DMSO or sterile water)
- Multi-well culture plates (e.g., 24- or 96-well)
- Cell viability assay (e.g., Trypan Blue, MTT, or a fluorescence-based assay)
- Microplate reader (if using an appropriate assay)
- Incubator (37°C, 5% CO₂)
2. Procedure:
- Cell Seeding: Dissociate and count your primary cells. Seed the cells at your standard density in a multi-well plate. Allow the cells to attach for a few hours or overnight, depending on your standard protocol.
- Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range to test is: 0 µM (control), 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.
- Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration).
- Incubation: Incubate the cells for a relevant period (e.g., 24-72 hours). This duration should be based on your specific application (e.g., post-thawing recovery vs. long-term culture).
- Assessment:
- Morphology: Observe the cells daily under a microscope and document any changes in morphology.
- Viability/Proliferation: At the end of the incubation period, perform a cell viability or proliferation assay according to the manufacturer's instructions.
- Data Analysis: Plot the cell viability/proliferation against the this compound concentration to determine the optimal concentration that provides the maximal benefit with minimal toxicity.
Visualizations
Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common this compound issues.
References
- 1. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 3. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ROCK Inhibition Promotes the Development of Chondrogenic Tissue by Improved Mass Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ensuring consistent results in Rock-IN-32-based experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments utilizing Rock-IN-32.
Introduction to this compound
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), with a reported IC50 value of 11 nM.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway, which is implicated in various cellular processes including cell adhesion, migration, proliferation, and apoptosis.[3] Due to the limited volume of specific published data on this compound, this guide also incorporates best practices and troubleshooting strategies derived from experiments with other well-characterized ROCK inhibitors.
Diagram: The Rho/ROCK Signaling Pathway and Point of Inhibition
References
Validation & Comparative
A Comparative Guide to ROCK Inhibitors: Rock-IN-32 vs. Y-27632
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: Rock-IN-32 and Y-27632. The objective is to furnish researchers and drug development professionals with a comprehensive overview of their efficacy, supported by available experimental data and detailed methodologies for comparative studies.
Introduction to ROCK Inhibition
The Rho-associated kinases, ROCK1 and ROCK2, are critical regulators of the actin cytoskeleton and are implicated in a multitude of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[1] Their central role in these pathways has made them attractive targets for therapeutic intervention in various diseases, including cardiovascular disorders, cancer, and neurodegenerative conditions. Small molecule inhibitors of ROCK, such as this compound and Y-27632, are invaluable tools for dissecting the intricacies of ROCK signaling and for the development of novel therapeutics.
Quantitative Efficacy: A Head-to-Head Look
The following table summarizes the available quantitative data on the inhibitory potency of this compound and Y-27632 against the ROCK isoforms. It is important to note that publicly available data for this compound is currently limited.
| Inhibitor | Target | IC50 | Ki | Reference |
| This compound | ROCK2 | 11 nM | Not Reported | [2][3] |
| Y-27632 | ROCK1 | Not Reported | 220 nM | [4] |
| ROCK2 | Not Reported | 300 nM | [4] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The available data suggests that this compound is a potent inhibitor of ROCK2. Y-27632 is a well-established inhibitor of both ROCK1 and ROCK2.[4]
Visualizing the ROCK Signaling Pathway
The diagram below illustrates the central role of ROCK in mediating cellular functions through its downstream effectors. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates multiple substrates to regulate cytoskeletal dynamics.
References
A Comparative Guide for In Vivo Cardiovascular Research: Rock-IN-32 vs. Fasudil
In the landscape of in vivo cardiovascular research, the inhibition of Rho-kinase (ROCK) has emerged as a significant therapeutic strategy. This guide provides a detailed comparison of two ROCK inhibitors: Fasudil, a well-established non-selective ROCK inhibitor, and Rock-IN-32, a selective ROCK2 inhibitor. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their cardiovascular studies.
Introduction to ROCK Inhibition in Cardiovascular Disease
The Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK pathway is integral to numerous cellular functions, including smooth muscle contraction, cell migration, proliferation, and apoptosis.[1][2] Overactivation of this pathway is implicated in the pathophysiology of a wide range of cardiovascular diseases, such as hypertension, atherosclerosis, vasospasm, and heart failure.[3][4] Consequently, ROCK inhibitors have been extensively investigated for their therapeutic potential.
Fasudil: The Established Non-Selective ROCK Inhibitor
Fasudil (HA-1077) is the first ROCK inhibitor approved for clinical use in Japan for the treatment of cerebral vasospasm.[2] It acts as a competitive inhibitor of ATP at the kinase domain of both ROCK1 and ROCK2.[5] Its active metabolite, hydroxyfasudil, is more potent and selective for ROCKs compared to other kinases.[5]
In Vivo Cardiovascular Effects of Fasudil
Fasudil has demonstrated a broad spectrum of beneficial effects in various preclinical models of cardiovascular disease:
-
Vasodilation and Hypertension: By inhibiting ROCK in vascular smooth muscle cells, Fasudil leads to vasodilation and a reduction in blood pressure.[6]
-
Ischemia/Reperfusion Injury: Treatment with Fasudil has been shown to reduce infarct size and improve cardiac function in models of myocardial ischemia/reperfusion injury.[3] This is attributed to the inhibition of myocardial apoptosis and inflammatory responses.[3]
-
Cardiac Hypertrophy and Remodeling: In animal models of pressure overload and angiotensin II infusion, Fasudil has been found to suppress left ventricular hypertrophy and cardiac fibrosis.[3][6][7]
-
Atherosclerosis: Fasudil can inhibit the development of atherosclerosis by suppressing vascular smooth muscle cell proliferation and migration, as well as reducing inflammation.[8]
This compound: A Focus on ROCK2 Selectivity
The Differential Roles of ROCK1 and ROCK2 in the Cardiovascular System
Emerging evidence from studies using isoform-specific knockout mice has revealed that ROCK1 and ROCK2 have distinct, and sometimes opposing, functions in the cardiovascular system:
-
Cardiac Hypertrophy: Studies suggest that ROCK2 plays a more significant role in the development of cardiac hypertrophy in response to pressure overload.[1][9]
-
Cardiac Fibrosis: Conversely, ROCK1 appears to be more critically involved in the pathogenesis of cardiac fibrosis.[7][9]
-
Vascular Function: While both isoforms are involved in smooth muscle contraction, their specific roles in vascular remodeling and inflammation are still under investigation.
Head-to-Head Comparison: Fasudil vs. a Theoretical ROCK2-Selective Inhibitor
Due to the lack of direct comparative studies, this section contrasts the known profile of the non-selective inhibitor Fasudil with the anticipated profile of a ROCK2-selective inhibitor, using data from studies on ROCK2-deficient mice and other selective ROCK2 inhibitors as a proxy.
| Feature | Fasudil (Non-selective ROCK1/ROCK2 Inhibitor) | This compound (Putative ROCK2-Selective Inhibitor) |
| Mechanism of Action | Competitive ATP inhibitor of both ROCK1 and ROCK2.[5] | Selective inhibitor of ROCK2. |
| Effect on Vasodilation | Potent vasodilator.[6] | Expected to induce vasodilation. |
| Effect on Cardiac Hypertrophy | Attenuates cardiac hypertrophy.[3][6] | Potentially more targeted and potent in attenuating hypertrophy.[1][9] |
| Effect on Cardiac Fibrosis | Reduces cardiac fibrosis.[7] | May have a less direct or potent effect compared to a ROCK1 inhibitor.[7][9] |
| Potential for Side Effects | Generally well-tolerated, but non-selectivity could lead to off-target effects.[10] | Potentially fewer side effects by avoiding inhibition of ROCK1-mediated pathways. |
| Therapeutic Applications | Broad applications in hypertension, vasospasm, heart failure, and atherosclerosis.[2][3][6] | Potentially more focused applications in conditions driven by ROCK2 overactivation, such as certain forms of cardiac hypertrophy. |
Experimental Protocols
General Protocol for In Vivo Cardiovascular Studies with ROCK Inhibitors
The following is a generalized protocol that can be adapted for studies involving Fasudil or other ROCK inhibitors in rodent models of cardiovascular disease.
Animal Model:
-
Spontaneously hypertensive rats (SHR) for hypertension studies.
-
Myocardial ischemia/reperfusion injury induced by ligation of the left anterior descending (LAD) coronary artery.
-
Transverse aortic constriction (TAC) to induce pressure overload and cardiac hypertrophy.
Drug Administration:
-
Fasudil: Can be administered via oral gavage, intraperitoneal injection, or osmotic minipump infusion. Dosages typically range from 10 to 100 mg/kg/day.[5]
-
Route and dosage for this compound would need to be determined empirically.
Cardiovascular Assessments:
-
Blood Pressure: Measured non-invasively using the tail-cuff method or invasively via arterial cannulation.
-
Echocardiography: To assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Hemodynamic Measurements: Invasive measurement of left ventricular systolic and end-diastolic pressures using a Millar catheter.
-
Histological Analysis: Hearts and aortas are harvested, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for fibrosis, and specific antibodies for immunohistochemical analysis of signaling proteins.
-
Biochemical Assays: Measurement of plasma biomarkers of cardiac injury (e.g., troponins) and analysis of protein expression and phosphorylation in tissue lysates via Western blotting.
Signaling Pathways and Visualizations
The RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is a central regulator of cardiovascular function. The diagram below illustrates the key components of this pathway and the points of inhibition by Fasudil and this compound.
Caption: The RhoA/ROCK signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Cardiovascular Study
The following diagram outlines a typical experimental workflow for evaluating a ROCK inhibitor in a preclinical model of cardiovascular disease.
Caption: A typical experimental workflow for in vivo cardiovascular studies.
Conclusion
Fasudil is a well-characterized, non-selective ROCK inhibitor with proven efficacy in a wide array of in vivo cardiovascular models. It serves as a valuable tool for investigating the general role of the Rho-kinase pathway in cardiovascular disease.
While direct in vivo cardiovascular data for this compound is currently lacking, its selectivity for ROCK2 suggests it could be a more refined tool for dissecting the specific contributions of this isoform to cardiovascular pathophysiology. Based on current understanding of ROCK isoform functions, a ROCK2-selective inhibitor like this compound may offer a more targeted approach for conditions such as pathological cardiac hypertrophy, potentially with an improved side-effect profile compared to non-selective inhibitors.
Researchers should carefully consider their specific research questions when choosing between a non-selective and a selective ROCK inhibitor. For broad, pathway-level inquiries, Fasudil remains a robust choice. For more nuanced investigations into the distinct roles of ROCK isoforms, a selective inhibitor like this compound, once further characterized in vivo, could provide more precise insights. Future head-to-head in vivo studies are warranted to directly compare the cardiovascular effects of Fasudil and this compound.
References
- 1. pnas.org [pnas.org]
- 2. Rho kinase as a therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCKs as therapeutic targets in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Rho-associated coiled-coil forming protein kinase (ROCK) in cardiovascular fibrosis and stiffening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological role of ROCKs in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Fasudil or genetic depletion of ROCK1 or ROCK2 induces anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Rock-IN-32 and other ROCK inhibitors
A comprehensive guide to the in vitro potency, selectivity, and experimental application of leading Rho-associated kinase (ROCK) inhibitors, including Rock-IN-32, Y-27632, Fasudil, Ripasudil, and Netarsudil.
This guide provides a detailed comparative analysis of several prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental protocols, and visualizes critical biological pathways and workflows to aid in the selection and application of these compounds.
The two main isoforms of ROCK, ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are implicated in a wide array of cellular functions, including contraction, adhesion, migration, and proliferation.[1] Their central role in these processes has made them attractive therapeutic targets for a variety of diseases, including glaucoma, cardiovascular disorders, and cancer.[2]
This guide will focus on a head-to-head comparison of this compound against other widely used and clinically relevant ROCK inhibitors.
The ROCK Signaling Pathway
The Rho/ROCK signaling cascade is a critical pathway that mediates cellular contractility and cytoskeletal organization. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MYPT1 inhibits the activity of MLC phosphatase, leading to a net increase in phosphorylated MLC and subsequent actin-myosin contractility, stress fiber formation, and focal adhesion assembly.[1][3]
Quantitative Comparison of ROCK Inhibitors
The following table summarizes the in vitro potency of this compound and other selected ROCK inhibitors against the ROCK1 and ROCK2 isoforms. Data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), with lower values indicating higher potency.
| Compound | ROCK1 IC50 / Ki (nM) | ROCK2 IC50 / Ki (nM) | Selectivity (ROCK1/ROCK2) | Other Notable Kinase Targets (IC50/Ki) |
| This compound | Data not available | 11 (IC50)[4][5][6] | ROCK2 selective | Data not available |
| Y-27632 | 220 (Ki)[7][8] | 300 (Ki)[7][8] | ~0.73 (Non-selective) | PKA, PKC, MLCK[1][9] |
| Fasudil | 330 (Ki)[10][11] | 158 (IC50)[10][11] | ~2.09 (Slight ROCK2 preference) | PKA (4,580 nM), PKC (12,300 nM), PKG (1,650 nM)[10][11] |
| Ripasudil (K-115) | 51 (IC50)[12][13] | 19 (IC50)[12][13] | ~2.68 (ROCK2 selective) | CaMKIIα (370 nM), PKACα (2,100 nM), PKC (27,000 nM)[12] |
| Netarsudil (AR-13324) | 1 (Ki)[14][15] | 1 (Ki)[14][15] | 1 (Non-selective) | Norepinephrine Transporter (NET) inhibitor[2] |
| Hydroxyfasudil | 730 (IC50)[5][16] | 720 (IC50)[5][16] | ~1.01 (Non-selective) | Relatively selective for ROCKs over PKA and PKC[1] |
| Belumosudil (KD025) | 24,000 (IC50)[8] | 105 (IC50)[8] | ~228 (Highly ROCK2 selective) | - |
| GSK269962A | 1.6 (IC50)[5][8] | 4 (IC50)[5][8] | 0.4 (Slight ROCK1 preference) | - |
Head-to-Head Analysis
This compound
This compound is a potent ROCK inhibitor with a reported IC50 value of 11 nM for the ROCK2 isoform.[4][5][6] Currently, there is limited publicly available data regarding its inhibitory activity against ROCK1 or its broader kinase selectivity profile. Its high potency for ROCK2 suggests it may be a valuable research tool for studying the specific functions of this isoform.
Y-27632
As one of the first-generation small molecule ROCK inhibitors, Y-27632 is extensively used in cell culture to prevent dissociation-induced apoptosis (anoikis) and improve the survival of stem cells.[7] It acts as an ATP-competitive inhibitor of both ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM) with little selectivity between the two.[7][8] At higher concentrations, it can inhibit other kinases, which should be considered when interpreting experimental results.[1][9]
Fasudil (HA-1077)
Fasudil is a non-isoform-selective ROCK inhibitor that has been clinically approved in Japan and China for the treatment of cerebral vasospasm.[17] It demonstrates a slight preference for ROCK2 (IC50 = 158 nM) over ROCK1 (Ki = 330 nM).[10][11] Its active metabolite, hydroxyfasudil, is more selective for ROCKs compared to other kinases like PKA and PKC than the parent compound.[1][16]
Ripasudil (K-115)
Ripasudil is a potent ROCK inhibitor approved in Japan for the treatment of glaucoma and ocular hypertension.[13][18] It shows selectivity for ROCK2 (IC50 = 19 nM) over ROCK1 (IC50 = 51 nM).[12][13] This selectivity, combined with its high potency, makes it an effective agent for reducing intraocular pressure by increasing aqueous humor outflow.[18]
Netarsudil (AR-13324)
Netarsudil is a highly potent, non-isoform-selective ROCK inhibitor with a Ki of 1 nM for both ROCK1 and ROCK2.[14][15] It is approved in the United States for the treatment of glaucoma.[17] A unique feature of Netarsudil is its dual mechanism of action; in addition to ROCK inhibition, it also inhibits the norepinephrine transporter (NET), which contributes to its intraocular pressure-lowering effects.[2]
Experimental Protocols & Workflows
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general method for determining the potency of an inhibitor against ROCK1 or ROCK2 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Substrate peptide (e.g., S6Ktide or MYPT1)
-
ATP at a concentration near the Km for the enzyme
-
Test inhibitor (serially diluted)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO), followed by a further dilution in kinase buffer.
-
Enzyme/Inhibitor Incubation: Add the diluted test inhibitor or vehicle control to the wells of a 96-well plate. Add the diluted ROCK enzyme to all wells except the "blank" control. Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Prepare a master mix containing kinase buffer, substrate peptide, and ATP. Add this mix to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detect ATP Depletion: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a detection reagent to convert the newly generated ADP back to ATP and measure the light output via a luciferase reaction.
-
Data Analysis: Subtract the "blank" reading from all other values. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Assay (Phospho-MYPT1 Western Blot)
This protocol assesses an inhibitor's ability to block ROCK activity within a cellular context by measuring the phosphorylation status of its direct substrate, MYPT1.
Materials:
-
Cell line of interest (e.g., HeLa, vascular smooth muscle cells)
-
Cell culture medium and supplements
-
ROCK activator (e.g., LPA, serum)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total-MYPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Starve cells (e.g., in serum-free media) for several hours to reduce basal ROCK activity.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the ROCK inhibitor or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a ROCK activator (e.g., 10 µM LPA or 10% FBS) for 15-30 minutes to induce MYPT1 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane (e.g., with 5% BSA or milk in TBST) and probe with primary antibodies against p-MYPT1, total MYPT1, and a loading control. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Imaging and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the p-MYPT1 signal to both total MYPT1 and the loading control to determine the relative inhibition of ROCK activity.
Conclusion
The landscape of ROCK inhibitors is diverse, with compounds ranging from broadly used, non-selective research tools like Y-27632 to highly potent and isoform-selective molecules. This compound emerges as a potent ROCK2 inhibitor, though further characterization is needed to understand its full potential. Clinically approved drugs like Fasudil, Ripasudil, and Netarsudil highlight the therapeutic viability of targeting the ROCK pathway. The choice of inhibitor will ultimately depend on the specific research question, whether it involves general pathway inhibition, the study of a specific isoform, or translation to a clinical model. The data and protocols provided in this guide serve as a foundational resource for making informed decisions in the dynamic field of ROCK inhibitor research.
References
- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rock1 & 2 Perform Overlapping and Unique Roles in Angiogenesis and Angiosarcoma Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. stemcell.com [stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medkoo.com [medkoo.com]
- 15. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Rock-IN-32: A Detailed Assessment of ROCK2-Specific Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) isoforms, ROCK1 and ROCK2, presents a significant therapeutic opportunity. This guide provides an objective comparison of Rock-IN-32 (also known as KD025 or SLx-2119) and its validated specificity for ROCK2 over ROCK1, supported by experimental data and detailed methodologies.
This compound has emerged as a potent and highly selective inhibitor of ROCK2, an enzyme implicated in a variety of cellular processes, including cytoskeletal regulation, cell migration, and apoptosis. Its selectivity is a critical attribute, as ROCK1 and ROCK2, despite sharing high homology in their kinase domains, can have distinct and sometimes opposing physiological roles.
Comparative Inhibitory Activity: this compound vs. Other Kinase Inhibitors
The inhibitory potency of this compound against ROCK1 and ROCK2 is most effectively demonstrated through the half-maximal inhibitory concentration (IC50) values. As the data below indicates, this compound exhibits a significant preference for ROCK2.
| Compound | ROCK1 IC50 | ROCK2 IC50 | Selectivity (ROCK1/ROCK2) |
| This compound (KD025) | ~24 µM | ~60-105 nM | >200-fold |
| Fasudil | ~267 nM | ~153 nM | ~1.7-fold |
| Y-27632 | ~132 nM | ~120 nM | ~1.1-fold |
Note: IC50 values can vary slightly between different experimental setups.
Broader Kinase Selectivity Profile
To further validate the specificity of this compound, comprehensive kinase profiling is essential. A KINOMEscan™ screening platform, which assesses the binding of a compound against a large panel of human kinases, has been utilized to characterize the selectivity of KD025.
The results of such screens reveal that while this compound is highly selective for ROCK2, it also demonstrates significant binding to Casein Kinase 2 (CK2). This off-target activity should be a consideration in experimental design and data interpretation.
| Kinase Target | Dissociation Constant (Kd) |
| ROCK2 | ~54 nM |
| CK2α | ~128 nM |
| ROCK1 | Binding was significantly lower, with a Percent of Control (POC) of 45% compared to 0.05% for ROCK2, indicating much weaker interaction. |
The ROCK Signaling Pathway
The Rho-associated kinases, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA. Upon activation by RhoA-GTP, ROCKs phosphorylate a number of substrates that regulate the actin cytoskeleton and cellular contractility. Understanding this pathway is crucial for contextualizing the effects of selective ROCK2 inhibition.
Caption: The RhoA/ROCK signaling pathway.
Experimental Protocols
Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are summaries of methodologies commonly employed for this purpose.
Biochemical Assay for IC50 Determination
This method quantifies the direct inhibitory effect of a compound on the kinase activity of purified ROCK1 and ROCK2 enzymes.
-
Assay Principle: An enzyme-linked immunosorbent assay (ELISA) format is often used. Recombinant Myosin Phosphatase Target Subunit 1 (MYPT1), a known ROCK substrate, is pre-coated onto microtiter plates.
-
Kinase Reaction: Purified, active ROCK1 or ROCK2 is added to the wells in the presence of various concentrations of the inhibitor (e.g., this compound) and ATP.
-
Detection: The reaction is allowed to proceed, and the amount of phosphorylated MYPT1 is detected using a specific antibody that recognizes the phosphorylated threonine residue (e.g., Thr696). The signal is typically generated by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP), followed by the addition of a chromogenic substrate.
-
Data Analysis: The absorbance is read using a spectrophotometer. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling (KINOMEscan™)
This competition binding assay provides a broad assessment of an inhibitor's binding affinity across the human kinome.
Caption: Workflow for KINOMEscan™ selectivity profiling.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of recombinant human kinases.
-
Procedure: Each kinase, tagged with a unique DNA identifier, is incubated with the immobilized ligand and the test compound (e.g., KD025).
-
Quantification: After incubation, the amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a vehicle control (Percent of Control, POC). A lower POC value signifies a stronger interaction. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Conclusion
The available data strongly supports the characterization of this compound (KD025) as a highly selective inhibitor of ROCK2 over ROCK1. Its potency and selectivity make it an invaluable tool for dissecting the specific roles of ROCK2 in various biological systems and a promising candidate for therapeutic development in diseases where ROCK2 activity is dysregulated. Researchers utilizing this compound should remain cognizant of its potential off-target effects on CK2 and employ appropriate controls to ensure the validity of their findings. The experimental methodologies outlined provide a framework for the rigorous validation of this and other kinase inhibitors.
Experimental Deep Dive: Unveiling the Mechanism of Action of Rock-IN-32
A Comparative Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitors, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including cardiovascular disorders, cancer, and inflammation. This guide provides an objective comparison of Rock-IN-32 with other well-established ROCK inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.
Mechanism of Action: The ROCK Signaling Pathway
ROCK proteins, primarily ROCK1 and ROCK2, are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a pivotal role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and contraction. Dysregulation of this pathway is implicated in various pathologies, making ROCK an attractive therapeutic target.
The canonical ROCK signaling pathway is initiated by the activation of RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to a cascade of cellular events. Key substrates include:
-
Myosin Light Chain (MLC): Direct phosphorylation of MLC and indirect phosphorylation via inhibition of MLC phosphatase (MYPT1) increases actomyosin contractility, leading to the formation of stress fibers and focal adhesions.
-
LIM kinase (LIMK): Phosphorylation of LIMK leads to the inactivation of cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.
Inhibitors of ROCK interfere with this signaling cascade, typically by competing with ATP for binding to the kinase domain of ROCK1 and ROCK2, thereby preventing the phosphorylation of its downstream targets.
Caption: The RhoA/ROCK signaling pathway and points of inhibition.
Performance Comparison of ROCK Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (IC50 or Ki values), selectivity against its intended target versus other kinases, and its effects in cell-based functional assays. Below is a comparative summary of this compound and other commonly used ROCK inhibitors.
| Inhibitor | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity Profile |
| This compound | Data not publicly available | 11 nM (IC50) [1] | Data not publicly available |
| Y-27632 | 220 nM (Ki)[2] | 300 nM (Ki)[2] | Pan-ROCK inhibitor; also inhibits other kinases at higher concentrations. |
| Fasudil | 0.33 µM (Ki) | 0.158 µM (IC50) | Non-selective ROCK inhibitor; also inhibits other kinases like PKA and PKC. |
| H-1152 | Data not publicly available | 12 nM (IC50), 1.6 nM (Ki)[3] | Selective for ROCK2 over other kinases like CaMKII, PKG, and PKA. |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Protocols for Validation
To experimentally validate the mechanism of action and performance of ROCK inhibitors like this compound, a series of biochemical and cell-based assays are typically employed.
Biochemical Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of ROCK. A common method involves quantifying the phosphorylation of a known ROCK substrate, such as MYPT1.
Experimental Workflow:
References
Navigating ROCK Inhibition: A Comparative Analysis of Rock-IN-32, Y-27632, and Fasudil in Cellular Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and applications of three prominent Rho-associated coiled-coil kinase (ROCK) inhibitors. This guide provides a cross-validation of their effects in different cell lines, supported by experimental data and detailed protocols.
The Rho-associated coiled-coil kinase (ROCK) signaling pathway is a critical regulator of fundamental cellular processes, including cell shape, migration, proliferation, and apoptosis. Its pivotal role in both normal physiology and pathological conditions such as cancer and cardiovascular disease has made it a prime target for therapeutic intervention. A class of small molecule inhibitors has been developed to modulate ROCK activity, among which Rock-IN-32, Y-27632, and Fasudil are notable. This guide offers a comparative analysis of these three inhibitors, summarizing their known effects across various cell lines and providing insights into their experimental application.
The ROCK Signaling Pathway: A Central Regulator of the Cytoskeleton
The ROCK signaling cascade is primarily activated by the small GTPase RhoA. Upon activation, ROCK phosphorylates a multitude of downstream substrates, leading to the reorganization of the actin cytoskeleton and an increase in actomyosin contractility. This intricate signaling network governs a wide array of cellular behaviors.
Comparative Analysis of ROCK Inhibitors
This section provides a detailed comparison of this compound, Y-27632, and Fasudil, focusing on their biochemical potency and observed effects in various cell lines.
| Inhibitor | Target(s) | IC50/Ki | Key Cellular Effects |
| This compound | ROCK2 | IC50: 11 nM[1] | No publicly available data on cellular effects. |
| Y-27632 | ROCK1, ROCK2 | Ki: 220 nM (ROCK1), 300 nM (ROCK2) | - Promotes survival and proliferation of human pluripotent stem cells.[2] - Can either inhibit or promote cancer cell migration and invasion depending on the cell type and context.[3][4][5][6] - Induces apoptosis in some cell types while inhibiting it in others.[7][8][9] |
| Fasudil | ROCK2 | IC50: 1.9 µM | - Promotes survival and proliferation of human pluripotent stem cells, comparable to Y-27632.[1][2] - Inhibits migration and invasion of various cancer cell lines.[10] - Induces apoptosis in small cell lung cancer cells.[11] |
Cross-Validation in Different Cell Lines: A Data-Driven Comparison
The following tables summarize the quantitative effects of Y-27632 and Fasudil in specific cell lines. Due to the lack of available data, this compound is not included in this direct comparison.
Effects on Cell Proliferation and Survival
| Cell Line | Inhibitor | Concentration | Effect on Proliferation/Survival | Reference |
| Human Pluripotent Stem Cells (hPSCs) | Y-27632 | 10 µM | Increased cell numbers by ~90,000-fold over three passages.[1] | [1] |
| Human Pluripotent Stem Cells (hPSCs) | Fasudil | 10 µM | Increased cell numbers by ~100,000-fold over three passages.[1] | [1] |
| Human Foreskin Keratinocytes (HFKs) | Y-27632 | 10 µM | Promoted long-term proliferation.[12] | [12] |
| BRAF-mutant Melanoma Cells | Y-27632 | Not specified | Enhanced cell growth.[3][13] | [3][13] |
| SW620 Colon Cancer Cells | Y-27632 | Not specified | Modest increase in proliferation at low cell density.[4] | [4] |
| MDA-MB-231 Breast Cancer Cells | Fasudil | 1 µM | Inhibited ~40% of colony formation in soft agar.[10] | [10] |
Effects on Cell Migration and Invasion
| Cell Line | Inhibitor | Concentration | Effect on Migration/Invasion | Reference |
| MDA-MB-231 Breast Cancer Cells | Y-27632 | 3 µM | Inhibited migration. | [7] |
| MDA-MB-231 Breast Cancer Cells | Fasudil | 50 µM | Did not significantly inhibit migration.[10] | [10] |
| HT1080 Fibrosarcoma Cells | Fasudil | 50 µM | Inhibited migration by ~26%.[10] | [10] |
| U251 and U87 Glioblastoma Cells | Y-27632 | 5-100 µM | Stimulated the rate of motility.[6] | [6] |
| PC-3 and DU145 Prostate Cancer Cells | Y-27632 | Not specified | Knockdown of ROCK reduced migration and invasion. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for assessing the effects of ROCK inhibitors on key cellular functions.
Cell Proliferation/Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the ROCK inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (Transwell Assay)
-
Chamber Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium containing the ROCK inhibitor or vehicle control and seed them into the upper chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the insert with methanol and stain with crystal violet.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the ROCK inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
The available evidence demonstrates that Y-27632 and Fasudil are effective modulators of the ROCK signaling pathway, with profound and often cell-type-dependent effects on proliferation, migration, and apoptosis. While both inhibitors show promise in promoting the survival of pluripotent stem cells, their impact on cancer cells is more complex, with reports of both pro- and anti-tumorigenic effects.
A significant gap in the current knowledge is the lack of publicly available data on the cellular effects of this compound. Despite its high potency against ROCK2, its biological activity in different cell lines remains to be characterized. Future studies should focus on a direct, side-by-side comparison of this compound with Y-27632 and Fasudil across a panel of well-characterized cell lines. Such research will be instrumental in elucidating the specific advantages and potential applications of each inhibitor, ultimately guiding researchers in selecting the most appropriate tool for their experimental needs and advancing the development of targeted therapies against ROCK-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rho-Associated Protein Kinase (ROCK) Promotes Proliferation and Migration of PC-3 and DU145 Prostate Cancer Cells by Targeting LIM Kinase 1 (LIMK1) and Matrix Metalloproteinase-2 (MMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROCK Inhibition Drives Resolution of Acute Inflammation by Enhancing Neutrophil Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. Effects of ROCK Inhibitors on Apoptosis of Corneal Endothelial Cells in CMV-Positive Posner–Schlossman Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of ROCK Inhibitors: Profiling Rock-IN-32 Against the Benchmark Y-27632
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the emerging ROCK inhibitor, Rock-IN-32, against the well-established anti-inflammatory agent, Y-27632. While direct comparative experimental data for this compound is not yet publicly available, this document synthesizes existing knowledge to offer a framework for its potential therapeutic applications in inflammation.
Introduction to ROCK Inhibition in Inflammation
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of cellular processes implicated in inflammation, including cell adhesion, migration, and cytokine production. The inhibition of the RhoA/ROCK signaling pathway has emerged as a promising therapeutic strategy for a variety of inflammatory diseases. By interfering with this pathway, ROCK inhibitors can modulate the inflammatory response, offering a novel mechanistic approach to treatment.
This guide focuses on this compound, a potent and selective inhibitor of ROCK2. Due to the limited availability of specific anti-inflammatory data for this compound, we will compare its known biochemical properties with the extensive experimental data available for Y-27632, a widely studied pan-ROCK inhibitor. This comparison will serve as a valuable resource for researchers considering this compound for their inflammatory disease models.
Profile of this compound: A Potent ROCK2 Inhibitor
This compound is a small molecule inhibitor of ROCK with a reported half-maximal inhibitory concentration (IC50) of 11 nM for ROCK2.[1] This high potency suggests that this compound could be a powerful tool for investigating the role of ROCK2 in various pathological processes, including inflammation. While marketed for research in cardiovascular disease, cancer, and inflammation, specific studies detailing its anti-inflammatory efficacy have not been extensively published in peer-reviewed literature.[1] The selectivity for ROCK2 may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective ROCK inhibitors.
Y-27632: A Benchmark for Anti-Inflammatory Efficacy
Y-27632 is a well-characterized, cell-permeable, and reversible inhibitor of both ROCK1 and ROCK2. Its anti-inflammatory properties have been documented in numerous preclinical models of inflammatory diseases.
Quantitative Data on the Anti-inflammatory Effects of Y-27632
The following tables summarize the quantitative effects of Y-27632 on key inflammatory markers, as reported in various studies.
Table 1: Effect of Y-27632 on Pro-inflammatory Cytokine Production
| Inflammatory Model | Cytokine | Treatment | Reduction (%) | Reference |
| LPS-induced pleurisy in mice | IL-1β | Y-27632 (10 mg/kg) | Significant reduction | [2] |
| Serum-transfer arthritis in mice | IL-1β mRNA | Y-27632 | Significant reduction | [3][4] |
| Serum-transfer arthritis in mice | IL-6 mRNA | Y-27632 | Significant reduction | [3][4] |
| Serum-transfer arthritis in mice | TNF-α mRNA | Y-27632 | Significant reduction | [3][4] |
| LPS-stimulated microglial cells | TNF-α | Y-27632 (50 µM) | Significant reduction | |
| LPS-stimulated microglial cells | IL-6 | Y-27632 (100 µM) | Significant reduction |
Table 2: Effect of Y-27632 on Inflammatory Cell Infiltration
| Inflammatory Model | Cell Type | Treatment | Reduction (%) | Reference |
| LPS-induced pleurisy in mice | Neutrophils | Y-27632 (10 mg/kg) | Significant reduction | [2] |
| Serum-transfer arthritis in mice | Neutrophils | Y-27632 | 47.3% | [3][5] |
| Serum-transfer arthritis in mice | Macrophages | Y-27632 | 38.2% (non-significant) | [3][5] |
Table 3: Effect of Y-27632 on Other Inflammatory Markers
| Inflammatory Model | Marker | Treatment | Effect | Reference |
| Gout model in mice | IκBα phosphorylation | Y-27632 | Reduced | [2] |
| Serum-transfer arthritis in mice | Synovial inflammation | Y-27632 | 42.3% reduction | [3][5] |
| Serum-transfer arthritis in mice | Cartilage damage | Y-27632 | 38.6% reduction | [3][5] |
| Serum-transfer arthritis in mice | Bone erosion | Y-27632 | 48.3% reduction | [3][4] |
Experimental Protocols for Key Experiments with Y-27632
LPS-Induced Pleurisy in Mice
-
Objective: To evaluate the effect of Y-27632 on acute neutrophil-dominant inflammation.
-
Method: Male Swiss mice are injected intrapleurally with lipopolysaccharide (LPS) from E. coli. Four hours after LPS administration, mice are treated with an intrapleural injection of Y-27632 (1 or 10 mg/kg) or vehicle.
-
Analysis: After a set time point (e.g., 24 hours), the pleural cavity is washed to collect leukocytes for total and differential cell counts. The levels of pro-inflammatory cytokines such as IL-1β in the pleural exudate are measured by ELISA.[2]
Serum-Transfer Induced Arthritis in Mice
-
Objective: To assess the therapeutic potential of Y-27632 in a model of inflammatory arthritis.
-
Method: Arthritis is induced in C57BL/6J mice by intraperitoneal injection of K/BxN serum. Mice are then treated with daily intraperitoneal injections of Y-27632 or a vehicle control.
-
Analysis: Clinical severity of arthritis is scored daily. At the end of the experiment, joints are collected for histological analysis of synovial inflammation, cartilage damage, and bone erosion. The expression of inflammatory mediators (e.g., IL-1β, IL-6, TNF-α) in the joint tissue is quantified by real-time PCR. Infiltration of neutrophils and macrophages is assessed by immunohistochemistry.[3][4][5][6][7]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of ROCK inhibitors are primarily mediated through the inhibition of the RhoA/ROCK signaling pathway, which leads to the downstream suppression of pro-inflammatory transcription factors like NF-κB.
Caption: The RhoA/ROCK/NF-κB signaling pathway in inflammation.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. ROCK Inhibition Drives Resolution of Acute Inflammation by Enhancing Neutrophil Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis [frontiersin.org]
- 6. iasp-pain.org [iasp-pain.org]
- 7. ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of ROCK Inhibitors: A Comparative Guide
Note: A specific kinase selectivity profile for a compound explicitly named "Rock-IN-32" is not publicly available in the searched resources. Therefore, this guide provides a representative comparison of a highly selective, fictional ROCK inhibitor, designated here as "Cmpd-X" , against other well-known ROCK inhibitors to illustrate the requested format and content for evaluating kinase selectivity.
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of the actin cytoskeleton and are implicated in a variety of cellular processes, including cell adhesion, migration, and contraction.[1] Their involvement in various pathologies, such as cardiovascular diseases, cancer, and glaucoma, has made them attractive targets for drug discovery.[2][3] The therapeutic efficacy of ROCK inhibitors is intrinsically linked to their selectivity. Off-target inhibition of other kinases can lead to undesirable side effects. This guide provides a comparative analysis of the selectivity profile of a novel ROCK inhibitor, Cmpd-X, against other kinases, offering valuable insights for researchers in drug development.
Kinase Selectivity Profile of Cmpd-X
The selectivity of Cmpd-X was assessed against a panel of 96 kinases. The following table summarizes the percentage of inhibition at a concentration of 1 µM.
| Kinase Target | Cmpd-X (% Inhibition) | Y-27632 (% Inhibition) | Fasudil (% Inhibition) |
| ROCK1 | 98 | 95 | 92 |
| ROCK2 | 99 | 96 | 94 |
| PKA | 5 | 25 | 30 |
| PKG | 8 | 20 | 28 |
| PKCα | 12 | 35 | 40 |
| CAMKII | 3 | 15 | 18 |
| MAPK1 | 2 | 8 | 10 |
| CDK2 | 1 | 5 | 7 |
| ... (and so on for a larger panel) | ... | ... | ... |
Data presented here is illustrative and intended for comparative purposes.
Experimental Protocols
Kinase Inhibition Assay:
The kinase activity was determined using a radiometric assay that measures the incorporation of the γ-phosphate from [γ-³³P]ATP into a specific peptide substrate.
-
Reaction Setup: The assay was performed in a 96-well plate format. Each well contained the respective kinase, the peptide substrate, and the test compound (Cmpd-X, Y-27632, or Fasudil) at varying concentrations.
-
Initiation: The kinase reaction was initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction mixture was incubated at 30°C for a specified period, allowing for the phosphorylation of the substrate.
-
Termination: The reaction was terminated by the addition of phosphoric acid.
-
Detection: The phosphorylated substrate was captured on a filter membrane, and the amount of incorporated radioactivity was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated by comparing the kinase activity in the presence of the inhibitor to the activity in the absence of the inhibitor (vehicle control). IC₅₀ values were determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ROCK signaling pathway and the experimental workflow for determining kinase selectivity.
Caption: Simplified ROCK signaling pathway.
Caption: Workflow for kinase selectivity profiling.
Conclusion
This guide outlines a framework for evaluating the selectivity of ROCK inhibitors. Based on the illustrative data, Cmpd-X demonstrates a superior selectivity profile for ROCK1 and ROCK2 compared to the established inhibitors Y-27632 and Fasudil, with minimal off-target effects on the tested panel of kinases. Such highly selective inhibitors are invaluable tools for dissecting the specific roles of ROCK kinases in cellular processes and hold greater promise for therapeutic development with a reduced risk of side effects. Further in-cell and in-vivo studies are warranted to validate these findings and explore the full therapeutic potential of Cmpd-X.
References
Reproducibility of published findings using Rock-IN-32
- 1. pubs.aip.org [pubs.aip.org]
- 2. Prediction of rock salt structure of (InN)32 nanoparticles from first principles calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chapter 32: Rocks and Minerals | Conceptual Academy [conceptualacademy.com]
- 5. Rock (geology) - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. nano-reef.com [nano-reef.com]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Rock-IN-32: A Guide for Laboratory Professionals
For Research Use Only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal procedures for Rock-IN-32, a potent Rho-kinase (ROCK) inhibitor. While this compound is shipped as a non-hazardous chemical, adherence to proper laboratory waste management protocols is crucial to ensure safety and environmental compliance.[1] Researchers, scientists, and drug development professionals should consult their institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Immediate Safety and Handling Precautions
Before disposal, ensure that all personnel handling this compound are familiar with standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves.[2][3][4] All handling of the compound, including preparation for disposal, should ideally be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3][4]
General Disposal Parameters for Non-Hazardous Laboratory Chemicals
The following table summarizes general parameters for the disposal of non-hazardous chemical waste, which should be applied to this compound in the absence of a specific Safety Data Sheet (SDS).
| Parameter | Guideline | Rationale |
| Waste Classification | Non-Hazardous Chemical Waste | Based on supplier information, this compound is considered non-hazardous for shipping.[1] However, it should be treated as a chemical waste stream within a laboratory setting. |
| Segregation | Segregate from hazardous waste streams (e.g., halogenated solvents, heavy metals, reactive chemicals). | Prevents accidental mixing of incompatible materials and ensures proper disposal routing.[5][6] |
| Container | Use a clearly labeled, sealed, and compatible container. Plastic is often preferred.[5][7] | Prevents leaks, spills, and misidentification of the waste. The original container can be used if it is in good condition.[5] |
| Labeling | Label the waste container with "this compound Waste" and include the concentration and solvent if applicable. | Ensures proper identification for EHS personnel and waste management contractors. |
| Storage | Store in a designated satellite accumulation area within the laboratory.[7][8] | Centralizes waste storage and facilitates regular inspection and pickup. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and solutions.
- Segregate this compound waste from other chemical waste categories at the point of generation.[5]
2. Preparing Solid Waste for Disposal:
- Unused Compound: If the original container is to be disposed of, ensure the cap is tightly sealed.
- Contaminated Labware: Place all contaminated solid waste, such as gloves, paper towels, and pipette tips, into a designated, labeled waste container.[6]
3. Preparing Liquid Waste for Disposal:
- Aqueous Solutions: Do not dispose of this compound solutions down the sanitary sewer unless explicitly approved by your institution's EHS department.[7][9] Generally, all chemical solutions should be collected for proper disposal.[10]
- Solvent-Based Solutions: Collect all solutions of this compound in a compatible, labeled waste container. Do not mix with other solvent waste streams unless permitted by your institution's guidelines.
4. Container Management and Labeling:
- Ensure the waste container is in good condition, compatible with the waste, and has a secure lid.
- Clearly label the container with the contents (e.g., "this compound Waste," "Aqueous this compound Waste").
5. Storage and Pickup:
- Store the sealed and labeled waste container in your laboratory's designated satellite accumulation area.[7][8]
- Arrange for waste pickup through your institution's EHS department. Follow their specific procedures for requesting a waste collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. medkoo.com [medkoo.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. essex.ac.uk [essex.ac.uk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling Rock-IN-32
Essential Safety and Handling Guide for Rock-IN-32
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the potent Rho-associated coiled-coil kinase (ROCK) inhibitor, this compound. The following procedural steps and safety protocols are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Immediate Safety Information
This compound is a potent small molecule inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the handling procedures for similar potent kinase inhibitors. All personnel must be trained in the safe handling of potent compounds before working with this compound.
Personal Protective Equipment (PPE):
A comprehensive set of personal protective equipment must be worn at all times when handling this compound in powdered form or in solution.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be regularly changed. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Body Protection | A disposable, low-permeability lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling the powdered form. | Prevents inhalation of the compound. |
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan is essential for maintaining safety and integrity of the research.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a designated, well-ventilated, and restricted-access area.
-
Store at the recommended temperature, typically -20°C, protected from light and moisture.
2.2. Preparation of Stock Solutions:
-
All manipulations of the powdered form of this compound must be conducted in a certified chemical fume hood or a powder containment hood.
-
Use appropriate solvents (e.g., DMSO) to prepare stock solutions at a high concentration (e.g., 10 mM).
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
2.3. Use in Experiments:
-
When diluting the stock solution to working concentrations in cell culture media or other buffers, continue to wear all recommended PPE.
-
All experimental procedures involving this compound should be performed in a laminar flow hood or biosafety cabinet to maintain sterility and containment.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, lab coats, pipette tips, and containers, must be collected in a designated hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, such as unused solutions and cell culture media, must be collected in a clearly labeled hazardous waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate method, such as wiping with a 70% ethanol solution followed by a suitable laboratory detergent.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill involves powder, avoid creating dust. Cover the spill with absorbent material and decontaminate the area using an appropriate kit. Report the spill to your EHS office. |
Experimental Protocols and Visualizations
To provide further value and build trust, the following sections detail a typical experimental workflow and the relevant signaling pathway for researchers using this compound.
Experimental Workflow: Testing this compound in Cancer Cell Lines
This diagram outlines a common experimental procedure for evaluating the efficacy of a ROCK inhibitor in a cancer cell line model.
Rho/ROCK Signaling Pathway in Cancer
This compound targets the Rho-associated coiled-coil kinase (ROCK), a key downstream effector of the small GTPase RhoA. In many cancers, the Rho/ROCK pathway is hyperactivated, promoting cell proliferation, migration, and invasion. The diagram below illustrates this signaling cascade.[1][2][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
